Ruxolitinib
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNKQEVNSGCOJV-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)[C@@H](CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10240930 | |
| Record name | Ruxolitinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10240930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble in aqueous buffers across a pH of 1-8 | |
| Record name | Ruxolitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08877 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Color/Form |
Colorless oil | |
CAS No. |
941678-49-5 | |
| Record name | Ruxolitinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=941678-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ruxolitinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0941678495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ruxolitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08877 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ruxolitinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10240930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RUXOLITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82S8X8XX8H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | RUXOLITINIB | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8259 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Ruxolitinib's Mechanism of Action in the JAK-STAT Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of Ruxolitinib, a potent and selective inhibitor of Janus kinases (JAKs), with a primary focus on its role in modulating the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway. This document provides a comprehensive overview of the molecular interactions, cellular consequences, and key experimental methodologies used to characterize this therapeutic agent.
Introduction to the JAK-STAT Pathway and this compound
The JAK-STAT signaling cascade is a critical intracellular pathway that transduces signals from a wide array of cytokines, interferons, and growth factors to the nucleus, thereby regulating fundamental cellular processes such as proliferation, differentiation, apoptosis, and immune responses. The pathway consists of three main components: a receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein. Dysregulation of this pathway is a hallmark of various myeloproliferative neoplasms (MPNs) and inflammatory diseases.
This compound (formerly INCB018424) is an orally bioavailable, ATP-competitive inhibitor of JAK1 and JAK2.[1][2] Its therapeutic efficacy stems from its ability to attenuate the aberrant signaling characteristic of diseases driven by overactive JAK-STAT pathways.[3]
Molecular Mechanism of this compound Action
This compound exerts its inhibitory effect by binding to the ATP-binding pocket of the kinase domains of JAK1 and JAK2, preventing the phosphorylation and subsequent activation of these enzymes.[4] This inhibition is crucial as JAKs, upon activation by cytokine receptor engagement, phosphorylate themselves and the intracellular tails of the receptors. These phosphorylated receptor residues then serve as docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression. By blocking the initial JAK-mediated phosphorylation events, this compound effectively halts the entire downstream signaling cascade.
Quantitative Data on this compound's Inhibitory Activity
This compound exhibits high potency and selectivity for JAK1 and JAK2 over other kinases, particularly JAK3. This selectivity is clinically significant as JAK3 is primarily involved in lymphocyte development, and its inhibition can lead to broader immunosuppression.
| Kinase | IC50 (nM) | Reference(s) |
| JAK1 | 3.3 | [2] |
| JAK2 | 2.8 | [2] |
| TYK2 | 19 | [2] |
| JAK3 | 428 | [2] |
| Table 1: In vitro inhibitory concentrations (IC50) of this compound against JAK family kinases. |
The cellular activity of this compound has been demonstrated in various cell lines, where it effectively inhibits cell proliferation and induces apoptosis in cells dependent on JAK-STAT signaling.
| Cell Line | Assay | IC50 (nM) | Reference(s) |
| Ba/F3 (JAK2V617F) | Proliferation | 127 | [5] |
| HEL (JAK2V617F) | Proliferation | 223 | [5] |
| Erythroid Progenitors (PV patients) | Colony Formation | 67 | [5] |
| Erythroid Progenitors (Healthy donors) | Colony Formation | >400 | [5] |
| Table 2: Cellular inhibitory concentrations (IC50) of this compound. |
Downstream Effects of JAK-STAT Inhibition by this compound
The inhibition of JAK1 and JAK2 by this compound leads to a cascade of downstream effects, ultimately resulting in the therapeutic benefits observed in patients.
Inhibition of STAT Phosphorylation
A primary and direct consequence of this compound treatment is the dose-dependent reduction in the phosphorylation of STAT proteins, particularly STAT3 and STAT5.[6][7] This has been consistently demonstrated in both preclinical models and in peripheral blood mononuclear cells from patients treated with this compound.[2]
Induction of Apoptosis
By blocking the pro-survival signals mediated by the JAK-STAT pathway, this compound induces apoptosis in malignant cells that are dependent on this pathway for their growth and survival.[4] This effect has been observed in various cancer cell lines.[8][9]
Reduction of Pro-inflammatory Cytokines
A key clinical benefit of this compound is the significant reduction in the levels of circulating pro-inflammatory cytokines, such as IL-6 and TNF-α.[2] This contributes to the alleviation of constitutional symptoms and the reduction of splenomegaly in patients with myelofibrosis.[1]
Key Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound. Specific details may vary based on the cell type and experimental context.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified JAK kinases.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes and a suitable peptide substrate are prepared in a kinase buffer.
-
Compound Dilution: this compound is serially diluted in DMSO and then further diluted in the kinase buffer.
-
Reaction Initiation: The kinase reaction is initiated by adding ATP to the mixture of enzyme, substrate, and this compound.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 60 minutes at room temperature).
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay that measures ATP consumption.[5]
-
Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blotting for STAT Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of STAT proteins in whole-cell lysates.
Methodology:
-
Cell Culture and Treatment: Cells are cultured to an appropriate density and then treated with varying concentrations of this compound for a specified duration. In some experiments, cells are stimulated with a cytokine (e.g., IL-6) to induce STAT phosphorylation.[2]
-
Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STATs (e.g., anti-phospho-STAT3) and total STATs. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6][10]
Flow Cytometry for Apoptosis
Objective: To quantify the induction of apoptosis by this compound in a cell population.
Methodology:
-
Cell Treatment: Cells are treated with this compound at various concentrations for a defined period.
-
Cell Staining: The treated cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[8][9] Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membrane integrity.
-
Flow Cytometric Analysis: The stained cells are analyzed using a flow cytometer. The percentages of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells are determined.
Conclusion
This compound is a potent and selective inhibitor of JAK1 and JAK2, which effectively abrogates the dysregulated signaling of the JAK-STAT pathway that drives the pathophysiology of myeloproliferative neoplasms and other inflammatory conditions. Its mechanism of action, characterized by the inhibition of STAT phosphorylation, induction of apoptosis in malignant cells, and reduction of pro-inflammatory cytokine levels, has been extensively validated through a variety of in vitro and in vivo experimental models. This technical guide provides a foundational understanding of this compound's core mechanism for professionals engaged in research and drug development in this therapeutic area.
References
- 1. A Double-Blind Placebo-Controlled Trial of this compound for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase II study of the oral JAK1/JAK2 inhibitor this compound in advanced relapsed/refractory Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound induces apoptosis of human colorectal cancer cells by downregulating the JAK1/2-STAT1-Mcl-1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stathmin 1 inhibition amplifies this compound-induced apoptosis in JAK2V617F cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
Ruxolitinib's Selectivity Profile: A Technical Guide to JAK1 vs JAK2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of ruxolitinib, a potent inhibitor of Janus kinases (JAKs), with a specific focus on its activity against JAK1 and JAK2. This compound is a first-in-class JAK1/2 inhibitor approved for the treatment of myelofibrosis and polycythemia vera, conditions characterized by dysregulated JAK-STAT signaling.[1] Understanding its selectivity is crucial for elucidating its mechanism of action and guiding further drug development efforts.
Quantitative Selectivity Profile
This compound exhibits potent inhibitory activity against both JAK1 and JAK2, with slightly higher potency for JAK2. Its selectivity for JAK1 and JAK2 is significantly greater than for other members of the JAK family, namely JAK3 and Tyrosine Kinase 2 (TYK2). This selectivity is critical to its therapeutic effect, as JAK1 and JAK2 are key mediators in the signaling pathways of cytokines and growth factors that are dysregulated in myeloproliferative neoplasms.[2][3]
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity.
| Kinase Target | IC50 (nM) | Fold Selectivity (vs. JAK2) |
| JAK1 | 3.3 | ~1.2x |
| JAK2 | 2.8 | 1x |
| TYK2 | 19 | ~6.8x |
| JAK3 | 428 | >150x |
Data compiled from multiple preclinical studies.[2][4]
The JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine and growth factor signals to the nucleus, leading to the regulation of gene expression. This pathway plays a fundamental role in hematopoiesis, immune response, and inflammation. Dysregulation of the JAK-STAT pathway is a hallmark of various diseases, including myeloproliferative neoplasms and autoimmune disorders.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The determination of this compound's selectivity profile relies on robust biochemical and cell-based assays. These experiments are designed to quantify the inhibitory activity of the compound against purified enzymes and within a cellular context.
Biochemical Kinase Assay (In Vitro)
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified JAK isoforms.
Objective: To determine the IC50 values of this compound against JAK1, JAK2, JAK3, and TYK2.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are expressed and purified. A synthetic peptide substrate, such as a poly(Glu, Tyr) peptide, is used for the kinase reaction.
-
Compound Preparation: this compound is serially diluted in an appropriate solvent, typically dimethyl sulfoxide (DMSO), to create a range of concentrations.
-
Kinase Reaction: The kinase reaction is initiated by mixing the purified JAK enzyme, the peptide substrate, and ATP in a reaction buffer. The reaction is carried out in the presence of varying concentrations of this compound or a vehicle control (DMSO).
-
Detection: The extent of substrate phosphorylation is measured. A common method is the use of a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, where a europium-labeled anti-phosphotyrosine antibody and an allophycocyanin-labeled streptavidin are used to detect the phosphorylated, biotinylated peptide substrate.
-
Data Analysis: The fluorescence signal is measured, and the percent inhibition of kinase activity is calculated for each this compound concentration. The IC50 value is then determined by fitting the data to a four-parameter logistic equation using non-linear regression analysis.[5][6]
Caption: Workflow for a typical in vitro biochemical kinase assay.
Cell-Based Phosphorylation Assay
This assay assesses the ability of this compound to inhibit JAK-mediated signaling within a cellular environment by measuring the phosphorylation of downstream STAT proteins.
Objective: To determine the cellular potency of this compound in inhibiting cytokine-induced STAT phosphorylation.
Methodology:
-
Cell Culture and Stimulation: A cytokine-dependent cell line, such as Ba/F3 cells expressing the erythropoietin receptor or human peripheral blood mononuclear cells (PBMCs), is used. The cells are pre-incubated with various concentrations of this compound. Subsequently, the cells are stimulated with a specific cytokine (e.g., IL-6, erythropoietin) to activate the JAK-STAT pathway.[4]
-
Cell Lysis: Following stimulation, the cells are lysed to release intracellular proteins.
-
Detection of Phosphorylated STAT: The levels of phosphorylated STAT proteins (e.g., pSTAT3, pSTAT5) are quantified using methods such as:
-
Western Blotting: Proteins from the cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the STAT protein.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay that uses specific capture and detection antibodies to quantify the amount of phosphorylated STAT in the cell lysate.
-
Flow Cytometry (Phosflow): Cells are fixed, permeabilized, and stained with fluorescently labeled antibodies against phosphorylated STAT proteins, allowing for the quantification of phosphorylation on a single-cell level.
-
-
Data Analysis: The inhibition of STAT phosphorylation is quantified relative to the cytokine-stimulated control. The IC50 value is calculated by plotting the percent inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
These detailed protocols provide a framework for the consistent and accurate determination of this compound's selectivity profile, which is essential for both preclinical research and clinical applications. The combined data from these assays confirm this compound as a potent and selective inhibitor of JAK1 and JAK2, providing a clear rationale for its therapeutic efficacy in diseases driven by aberrant JAK-STAT signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: a targeted treatment option for patients with polycythemia vera - PMC [pmc.ncbi.nlm.nih.gov]
- 3. novartis.com [novartis.com]
- 4. This compound: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Ruxolitinib's Ripple Effect: A Technical Guide to Downstream Signaling Beyond STAT3/5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruxolitinib, a potent inhibitor of Janus kinases (JAK1 and JAK2), has become a cornerstone in the treatment of myeloproliferative neoplasms (MPNs) by targeting the dysregulated JAK-STAT signaling pathway. While its efficacy is largely attributed to the inhibition of STAT3 and STAT5 phosphorylation, a growing body of evidence reveals that the signaling cascade initiated by this compound extends far beyond this canonical axis. This technical guide provides an in-depth exploration of the non-STAT3/5 downstream signaling effects of this compound, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the modulation of key cellular pathways, present quantitative data on these effects, and provide detailed experimental protocols for their investigation.
Core Downstream Signaling Pathways Affected by this compound
This compound's influence radiates from its primary targets, JAK1 and JAK2, to intersect with several other critical signaling networks. Understanding these alternative pathways is crucial for a complete picture of this compound's mechanism of action, its potential for therapeutic expansion, and the basis of its adverse effect profile.
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway
The MAPK/ERK pathway is a central regulator of cell proliferation, differentiation, and survival. Evidence suggests that this compound can modulate this pathway, although the effects can be context-dependent.
Phosphatidylinositol 3-Kinase (PI3K)/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is another critical regulator of cell growth, survival, and metabolism. This compound has been shown to impact this pathway, often in a cell-type and context-specific manner, which can have significant implications for its anti-cancer activity.
Nuclear Factor-kappa B (NF-κB) Pathway
The NF-κB pathway plays a crucial role in inflammation and immunity. This compound's immunomodulatory effects are, in part, mediated through its influence on this pathway. By inhibiting JAKs, this compound can attenuate the signaling that leads to the activation of NF-κB.
Quantitative Analysis of this compound's Downstream Effects
The following tables summarize the quantitative data on the effects of this compound on various downstream signaling components beyond STAT3/5.
Table 1: Off-Target Kinase Inhibition by this compound
| Target Kinase | Assay Type | IC50 / Kd | Reference |
| ROCK1 | Biochemical Assay | IC50: 25 nM | [1] |
| ROCK2 | Biochemical Assay | IC50: 7 nM | [1] |
| CaMKII | Cell-based Reporter Assay | IC50: ~1.5 µM | [2][3] |
| TYK2 | Cell-free Assay | IC50: 19 nM | [4] |
| JAK3 | Cell-free Assay | IC50: 428 nM | [4] |
Table 2: Effects of this compound on MAPK and PI3K/AKT Pathways
| Cell Line | Treatment | Effect on p-ERK | Effect on p-AKT | Reference |
| U87 Glioblastoma | 200 nM this compound | 0.51-fold decrease | Not Reported | [5] |
| MDA-MB-231 Breast Cancer | This compound + MK-2206 | Not Reported | Decreased | [6] |
| SET-2 (JAK2V617F+) | This compound (0.5-2 µM) | Decreased | Not Reported | [4] |
Table 3: Effects of this compound on NF-κB Pathway
| Cell Type | Assay | Treatment | Fold Change in NF-κB Activity | Reference |
| PMN-MDSCs | Western Blot (p-p65) | This compound (in vivo) | Increased | [7] |
Note: The effect of this compound on NF-κB can be complex and cell-type specific. In some contexts, it can lead to a bypass activation.
Detailed Experimental Protocols
Western Blot Analysis of ERK and AKT Phosphorylation
a. Cell Lysis and Protein Quantification:
-
Culture cells to 70-80% confluency and treat with desired concentrations of this compound or vehicle control for the specified duration.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
b. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel and run at 100V until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-AKT, or total AKT overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
NF-κB Luciferase Reporter Assay
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
After a pre-incubation period, stimulate the cells with an NF-κB activator (e.g., TNF-α) for the appropriate time.
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Calculate the fold change in NF-κB activity relative to the stimulated control.
Phosphoproteomics Sample Preparation and Analysis
-
Treat cells with this compound and lyse them in a buffer containing a cocktail of phosphatase and protease inhibitors.
-
Reduce and alkylate the proteins, followed by digestion with trypsin.
-
Enrich for phosphopeptides using techniques such as titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
-
Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the phosphopeptides using specialized software to determine changes in phosphorylation levels between different treatment conditions.
Conclusion
The signaling landscape influenced by this compound is more intricate than a simple linear inhibition of the JAK/STAT3/5 pathway. Its modulatory effects on the MAPK/ERK, PI3K/AKT/mTOR, and NF-κB pathways, as well as its off-target interactions with other kinases, contribute significantly to its overall pharmacological profile. A deeper understanding of these non-canonical signaling effects is paramount for optimizing its therapeutic use, predicting and managing adverse events, and exploring novel combination therapies. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate and quantify the multifaceted downstream consequences of this compound treatment. This continued exploration will undoubtedly unveil new avenues for therapeutic intervention and a more complete understanding of JAK inhibitor biology.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Dose Dependent Effects of this compound on the Invasion and Tumorigenesis in Gliomas Cells via Inhibition of Interferon Gamma-Depended JAK/STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
Preclinical Evidence for Ruxolitinib in Autoimmune Models: A Technical Guide
Executive Summary: Ruxolitinib, a potent and selective oral inhibitor of Janus Kinase 1 (JAK1) and Janus Kinase 2 (JAK2), has emerged as a significant therapeutic agent in managing myeloproliferative neoplasms and graft-versus-host disease.[1][2] Its core mechanism involves the disruption of the JAK-STAT signaling pathway, a critical cascade for a multitude of cytokines and growth factors that drive immune and inflammatory responses.[3][4] Dysregulation of this pathway is a hallmark of many autoimmune diseases. This technical guide provides an in-depth summary of the preclinical evidence supporting the use of this compound in various animal models of autoimmunity, including multiple sclerosis, systemic sclerosis, lupus, psoriasis, and atopic dermatitis. It presents key quantitative data in structured tables, details common experimental protocols, and visualizes the underlying molecular pathways and experimental workflows to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Inhibition of the JAK-STAT Pathway
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a pivotal role in signal transduction for over 50 cytokines and growth factors.[4] In autoimmune diseases, hyperactivation of these pathways leads to a pro-inflammatory state.
This compound exerts its therapeutic effect by competitively binding to the ATP-binding site of JAK1 and JAK2, preventing their phosphorylation and activation.[1][3] This inhibition blocks the subsequent phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). As a result, the activated STATs cannot dimerize and translocate to the nucleus, which in turn prevents the transcription of target genes, including those encoding pro-inflammatory cytokines like interleukins (ILs) and interferons (IFNs).[5][6] This disruption of the cytokine signaling cascade is the fundamental mechanism behind this compound's anti-inflammatory and immunomodulatory effects.[3][4]
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. hcp.jakafi.com [hcp.jakafi.com]
- 3. What is the mechanism of action of this compound Phosphate? [synapse.patsnap.com]
- 4. Frontiers | Mechanisms Underlying the Anti-inflammatory and Immunosuppressive Activity of this compound [frontiersin.org]
- 5. This compound reverses Dysregulated T Helper Cell Responses and controls Autoimmunity caused by a Novel STAT1 Gain of Function Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation of JAK1/2 inhibition by this compound in a murine model of chronic graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Underpinnings of Ruxolitinib's Anti-Inflammatory Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruxolitinib, a potent and selective inhibitor of Janus kinase (JAK) 1 and JAK2, has emerged as a significant therapeutic agent in the management of myeloproliferative neoplasms.[1][2] Beyond its established role in hematological disorders, a growing body of evidence illuminates the profound anti-inflammatory properties of this compound, positioning it as a promising candidate for a spectrum of inflammatory and autoimmune diseases.[1][3] This technical guide provides an in-depth exploration of the molecular basis for this compound's anti-inflammatory effects, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, present quantitative data on its impact on inflammatory mediators, provide detailed experimental protocols for assessing its activity, and visualize key pathways and workflows.
Core Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
The cornerstone of this compound's anti-inflammatory and immunosuppressive activity lies in its competitive inhibition of the ATP-binding site of JAK1 and JAK2.[4][5] These non-receptor tyrosine kinases are pivotal transducers of signals for a multitude of cytokines and growth factors that are central to the inflammatory cascade.[6][7]
Upon cytokine binding to their cognate receptors, JAKs become activated and phosphorylate the intracellular receptor tails. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are then phosphorylated by the activated JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of a vast array of pro-inflammatory genes.[8]
This compound effectively disrupts this signaling cascade at its origin. By blocking the catalytic activity of JAK1 and JAK2, it prevents the phosphorylation and subsequent activation of STAT proteins, most notably STAT3 and STAT5.[9][10][11] This blockade leads to a significant reduction in the production of numerous pro-inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ), thereby attenuating the inflammatory response.[9][12][13]
Caption: Workflow for in vitro cytokine inhibition assay.
Protocol 2: Western Blot Analysis of STAT3 Phosphorylation
This protocol describes the detection of phosphorylated STAT3 (pSTAT3) in cell lysates to assess the inhibitory effect of this compound on JAK-STAT signaling.
1. Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., HeLa or a hematopoietic cell line) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.
2. Stimulation:
-
Stimulate the cells with a cytokine known to activate the JAK-STAT pathway, such as IL-6 (10 ng/mL) or IFN-γ (10 ng/mL), for 15-30 minutes.
3. Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
4. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
5. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (e.g., anti-pSTAT3 Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
To control for protein loading, strip the membrane and re-probe with an antibody against total STAT3 and a housekeeping protein like GAPDH or β-actin.
7. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
Logical Relationship of this compound's Anti-inflammatory Action
The anti-inflammatory effects of this compound can be understood as a direct consequence of its primary mechanism of action, leading to a cascade of downstream effects on the immune system.
dot
References
- 1. This compound: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Mechanisms Underlying the Anti-inflammatory and Immunosuppressive Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Pharmacodynamics of this compound: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. EXPAND, a dose-finding study of this compound in patients with myelofibrosis and low platelet counts: 48-week follow-up analysis | Haematologica [haematologica.org]
- 9. research.pasteur.fr [research.pasteur.fr]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. worthington-biochem.com [worthington-biochem.com]
Methodological & Application
Ruxolitinib In Vitro Cell Line Proliferation Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ruxolitinib is a potent and selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[1][2][3] These enzymes are critical components of the JAK/STAT signaling pathway, which plays a pivotal role in cell proliferation, differentiation, and immune responses.[2] Dysregulation of this pathway is implicated in various malignancies and inflammatory diseases.[4] This document provides detailed protocols for assessing the anti-proliferative effects of this compound in vitro using common cell viability assays, such as MTT and WST-1. Additionally, it includes representative data on its efficacy in various cancer cell lines and a diagram of the targeted signaling pathway.
Mechanism of Action: Inhibition of the JAK/STAT Pathway
This compound exerts its therapeutic effects by inhibiting the JAK-STAT signaling pathway.[1] Cytokines and growth factors bind to their corresponding cell surface receptors, leading to the activation of associated JAKs.[5] Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[2] These phosphorylated STATs dimerize, translocate to the nucleus, and regulate the expression of genes involved in cell proliferation and survival.[2] this compound, as an ATP-competitive inhibitor of JAK1 and JAK2, blocks this cascade, leading to reduced cell proliferation and induction of apoptosis in sensitive cell lines.[1][5]
Caption: this compound inhibits the JAK/STAT signaling pathway.
Quantitative Data: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes reported IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | Assay Method | IC50 Value | Reference |
| Ba/F3 (JAK2 V617F) | Murine Pro-B | CellTiter-Glo | 126 nM | [3] |
| HEL | Erythroleukemia | MTT | 0.3 µM | [3] |
| Nalm-6 | Acute Lymphoblastic Leukemia | CCK-8 | 47.7 µM | [6] |
| LS411N | Colorectal Cancer | MTT | ~20 µM | [7] |
| SW620 | Colorectal Cancer | MTT | ~30 µM | [7] |
| U87MG | Glioblastoma | WST-1 | 94.07 µM (at 24h) | [4] |
| L-428 | Hodgkin Lymphoma | MTS | >10 µM, <100 µM | [8] |
| HDLM-2 | Hodgkin Lymphoma | MTS | >1 µM, <10 µM | [8] |
| Karpas-1106P | Primary Mediastinal B-cell Lymphoma | MTS | >1 µM, <10 µM | [8] |
Experimental Protocols
The following are detailed protocols for determining the anti-proliferative effects of this compound using MTT and WST-1 assays.
This compound Stock Solution Preparation
This compound is soluble in DMSO.[9]
-
Reconstitution: To prepare a 10 mM stock solution, dissolve 10 mg of this compound (Molecular Weight: 306.37 g/mol ) in 3.26 mL of DMSO.[4]
-
Storage: Store the stock solution at -20°C. Aliquot to avoid repeated freeze-thaw cycles.[9]
Cell Culture and Seeding
-
Cell Culture: Culture cells in the appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.[4]
-
Seeding:
-
For adherent cells, detach cells using trypsin-EDTA, neutralize, centrifuge, and resuspend in fresh medium.
-
For suspension cells, directly collect and centrifuge.
-
Count the cells using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 2,000 to 10,000 cells per well in 100 µL of culture medium. The optimal seeding density should be determined for each cell line.[6]
-
This compound Treatment
-
Serial Dilutions: Prepare serial dilutions of this compound from the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: After allowing the cells to adhere overnight (for adherent cells), replace the medium with 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.[4][8]
Cell Proliferation Assays
This colorimetric assay measures cell metabolic activity.[10][11] Viable cells with active metabolism convert MTT into a purple formazan product.[11]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]
-
Incubation: Incubate the plate for 4 hours at 37°C.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12][13]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[12]
The WST-1 assay is a colorimetric assay for the quantification of cell proliferation and viability.[14] Metabolically active cells reduce the WST-1 reagent to a soluble formazan dye.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[14][15]
-
Incubation: Incubate the plate for 0.5 to 4 hours at 37°C. The optimal incubation time may vary depending on the cell type.[16]
-
Absorbance Measurement: Shake the plate thoroughly for 1 minute on a shaker.[15][16] Measure the absorbance at a wavelength between 420 and 480 nm. A reference wavelength of >600 nm is recommended.[14][16]
Caption: Workflow for this compound in vitro proliferation assay.
Data Analysis
-
Background Subtraction: Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate Percentage Viability: Percentage Viability = [(Absorbance of Treated Cells) / (Absorbance of Control Cells)] x 100
-
Determine IC50: Plot the percentage of cell viability against the logarithm of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value.
Conclusion
The protocols outlined in this document provide a robust framework for evaluating the in vitro anti-proliferative activity of this compound. The choice of cell line and assay method should be guided by the specific research question. Consistent experimental execution and careful data analysis are crucial for obtaining reliable and reproducible results. These assays are fundamental in the preclinical assessment of this compound and other targeted therapies, contributing to a deeper understanding of their therapeutic potential in various cancer types.
References
- 1. This compound: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of action of this compound Phosphate? [synapse.patsnap.com]
- 6. This compound inhibits the proliferation and induces the apoptosis of MLL-r ALL cells through inactivating JAK/STAT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces apoptosis of human colorectal cancer cells by downregulating the JAK1/2-STAT1-Mcl-1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound significantly enhances in vitro apoptosis in Hodgkin lymphoma and primary mediastinal B-cell lymphoma and survival in a lymphoma xenograft murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Cell Signaling Technology [cellsignal.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. WST-1 Assay Protocol for Cell Viability [merckmillipore.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Ruxolitinib Administration in Mouse Models of Myelofibrosis: Application Notes and Protocols
Introduction
Myelofibrosis (MF) is a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms. The discovery of mutations in the Janus kinase (JAK) signaling pathway, particularly the JAK2V617F mutation present in a majority of patients, has revolutionized the understanding and treatment of MF.[1][2] Ruxolitinib, a potent inhibitor of JAK1 and JAK2, has demonstrated significant clinical efficacy in reducing spleen size, alleviating symptoms, and improving overall survival in patients with MF.[3][4] Preclinical studies in mouse models of myelofibrosis have been instrumental in establishing the therapeutic potential of this compound and continue to be crucial for investigating novel combination therapies and understanding mechanisms of resistance.[5][6]
These application notes provide a comprehensive overview and detailed protocols for the administration of this compound in commonly used mouse models of myelofibrosis, intended for researchers, scientists, and drug development professionals.
Signaling Pathway
The JAK-STAT signaling pathway is central to the pathogenesis of myelofibrosis.[7] Cytokines and growth factors bind to their respective receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate Signal Transducers and Activators of Transcription (STATs), which subsequently dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cell proliferation, differentiation, and survival.[7] In myelofibrosis, mutations such as JAK2V617F lead to constitutive activation of this pathway, driving the disease phenotype.[1][2] this compound inhibits JAK1 and JAK2, thereby blocking the downstream signaling cascade.[7][8]
Caption: this compound inhibits the constitutively active JAK-STAT pathway in myelofibrosis.
Data Presentation
The efficacy of this compound in mouse models of myelofibrosis has been demonstrated through various quantitative measures. The following tables summarize key findings from preclinical studies.
Table 1: Effect of this compound on Survival in a Ba/F3-EPOR-JAK2V617F Mouse Model
| Treatment Group | Survival Rate at 22 Days |
| Vehicle | 10% |
| This compound | 90% |
| [9] |
Table 2: Impact of this compound on Splenomegaly in JAK2V617F-Driven Mouse Models
| Mouse Model | Treatment | Spleen Weight/Volume Change | Reference |
| Ba/F3-EPOR-JAK2V617F | This compound | Markedly reduced splenomegaly | [5] |
| JAK2V617F Bone Marrow Transplant | This compound (60 mg/kg twice daily) | Significant reduction in spleen weight and size | [10] |
| JAK2V617F Retrovirally Transduced | Fedratinib (JAK2 inhibitor) | Reduction in spleen size | [11] |
Table 3: Effect of this compound on Hematological Parameters and Cytokines
| Parameter | Effect of this compound | Mouse Model | Reference |
| White Blood Cell (WBC) Count | Decreased | JAK2V617F Bone Marrow Transplant | [10] |
| Circulating Inflammatory Cytokines (IL-6, TNF-α) | Decreased | JAK2V617F-positive MPN model | [5][7] |
| JAK2V617F Allele Burden | Modest reduction | Not specified | [10] |
Experimental Protocols
Protocol 1: Induction of Myelofibrosis using Ba/F3-EPOR-JAK2V617F Cells
This protocol describes the establishment of a myelofibrosis-like disease in mice through the intravenous injection of Ba/F3 cells expressing both the erythropoietin receptor and the JAK2V617F mutation.
Materials:
-
Ba/F3-EPOR-JAK2V617F cells
-
Balb/c mice (6-8 weeks old)
-
Phosphate-buffered saline (PBS), sterile
-
Syringes and needles (27-30 gauge)
-
Cell counting apparatus (e.g., hemocytometer)
-
This compound (or vehicle control) formulation
Procedure:
-
Cell Culture: Culture Ba/F3-EPOR-JAK2V617F cells under appropriate conditions to ensure logarithmic growth.
-
Cell Preparation: Harvest and wash the cells with sterile PBS. Resuspend the cells in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL.
-
Cell Injection: Inject 100 µL of the cell suspension (1 x 10^6 cells) into the lateral tail vein of each Balb/c mouse.
-
Treatment Initiation: Randomize mice into treatment and control groups. Begin administration of this compound or vehicle control as per the desired dosing regimen (see Protocol 3).
-
Monitoring: Monitor mice daily for signs of disease progression, including weight loss, lethargy, and ruffled fur.
-
Endpoint Analysis: At the experimental endpoint (e.g., 15-22 days post-inoculation or when humane endpoints are reached), euthanize the mice.[9] Collect blood for hematological analysis and harvest spleens for weight and histological assessment.
Protocol 2: Bone Marrow Transplant-Induced Myelofibrosis
This protocol outlines the generation of a more robust and clinically relevant mouse model of myelofibrosis through the transplantation of bone marrow cells transduced with a retrovirus expressing JAK2V617F.
Materials:
-
Donor mice (e.g., C57BL/6)
-
Recipient mice (e.g., C57BL/6, lethally irradiated)
-
Retrovirus expressing JAK2V617F
-
Bone marrow harvesting and transplantation reagents
-
This compound (or vehicle control) formulation
Procedure:
-
Donor Bone Marrow Harvest: Euthanize donor mice and harvest bone marrow from the femurs and tibias.
-
Retroviral Transduction: Transduce the harvested bone marrow cells with a retrovirus encoding the JAK2V617F mutation.
-
Recipient Irradiation: Lethally irradiate recipient mice to ablate their native hematopoietic system.
-
Bone Marrow Transplantation: Inject the transduced bone marrow cells into the irradiated recipient mice via tail vein injection.
-
Disease Development: Allow for the development of the myeloproliferative neoplasm-like disease over a period of several weeks.
-
Treatment Administration: Once the disease is established (as determined by monitoring peripheral blood counts and spleen size), initiate treatment with this compound or vehicle control.[6]
Protocol 3: this compound Formulation and Administration
This protocol provides guidance on the preparation and oral administration of this compound to mice.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
-
Syringes
Procedure:
-
Formulation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration. For example, to achieve a dose of 60 mg/kg in a 20g mouse with a gavage volume of 100 µL, the concentration would be 12 mg/mL. Ensure the suspension is homogenous before each administration.
-
Dosing Regimen: A commonly used and effective dose in mouse models is 60 mg/kg administered orally twice daily.[6][10]
-
Administration: Administer the this compound suspension or vehicle control to the mice via oral gavage.
-
Duration of Treatment: The duration of treatment will depend on the specific experimental aims and can range from a few weeks to several months.
Caption: A typical workflow for evaluating this compound in mouse models of myelofibrosis.
Conclusion
The administration of this compound in mouse models of myelofibrosis is a critical component of preclinical research in this field. The protocols and data presented here provide a foundation for designing and executing robust studies to evaluate the efficacy of this compound and other novel therapeutic agents. Careful consideration of the specific mouse model, dosing regimen, and outcome measures is essential for obtaining meaningful and reproducible results that can ultimately translate to improved therapies for patients with myelofibrosis.
References
- 1. Persistence of myelofibrosis treated with this compound: biology and clinical implications | Haematologica [haematologica.org]
- 2. Persistence of myelofibrosis treated with this compound: biology and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. Management of myelofibrosis after this compound failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of this compound in the Treatment of Patients with Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care [valuebasedcancer.com]
- 8. This compound for the treatment of myelofibrosis: its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of this compound for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of JAK1/2 inhibition in murine myeloproliferative neoplasms is not mediated by targeting oncogenic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JAK2 inhibition has different therapeutic effects according to myeloproliferative neoplasm development in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Phosphorylated STAT3 Following Ruxolitinib Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the analysis of STAT3 phosphorylation (p-STAT3) by Western blot in response to treatment with Ruxolitinib, a potent inhibitor of Janus kinases (JAK1 and JAK2). The provided protocols and data are intended to assist in the preclinical evaluation of this compound and other JAK inhibitors.
Introduction
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in numerous cellular processes, including proliferation, differentiation, and immune response.[1][2] Dysregulation of this pathway, often characterized by the constitutive activation of STAT3, is a hallmark of various cancers and inflammatory diseases.[3][4] this compound is a selective inhibitor of JAK1 and JAK2, which are upstream activators of STAT3.[5][6][7] By inhibiting JAK1/2, this compound effectively blocks the phosphorylation and subsequent activation of STAT3, leading to reduced cell proliferation and induction of apoptosis in susceptible cell lines.[6][7] Western blot analysis is a fundamental technique to quantify the reduction in p-STAT3 levels and thereby assess the efficacy of this compound treatment.
Data Presentation
The following table summarizes the quantitative effects of this compound on p-STAT3 levels in various cancer cell lines as determined by Western blot analysis.
| Cell Line | Cancer Type | This compound Concentration | Treatment Time | p-STAT3 Inhibition | Reference |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | CAL-33, CAL 27, FaDu | ≥ 0.1 µM | 24 hours | Significant dose-dependent decrease | [8] |
| Ovarian Cancer | OVCAR-8, MDAH2774, SKOV3 | Increasing concentrations | 72 hours | Significant dose-dependent inhibition | [4] |
| Glioma | U87 | 200 nM | Not specified | p-STAT3 levels decreased by 0.58-fold compared to control | [9] |
| Hodgkin Lymphoma (HL) | L-428, HDLM-2 | 25 nM | 48 hours | Significant downregulation of p-STAT3 | [10] |
| Primary Mediastinal B-cell Lymphoma (PMBL) | Karpas-1106P | 25 nM | 48 hours | Significant downregulation of p-STAT3 | [10] |
| Myxoid Liposarcoma (MLS) | 2645-94, 1765-92, 402-91 | Not specified | 24 hours | Inhibition of p-STAT3 | [11] |
| Non-Small-Cell Lung Cancer (NSCLC) | Cisplatin-resistant cells | Not specified | Not specified | Down-regulated expression of phosphorylated STAT3 | [12] |
Signaling Pathway
The diagram below illustrates the JAK-STAT signaling pathway and the mechanism of action for this compound. Cytokine binding to its receptor leads to the activation of associated JAKs, which in turn phosphorylate STAT3. Phosphorylated STAT3 then dimerizes and translocates to the nucleus to regulate gene expression. This compound inhibits JAK1 and JAK2, thereby preventing STAT3 phosphorylation and activation.
Caption: JAK-STAT signaling pathway and this compound's inhibitory action.
Experimental Protocols
The following is a detailed protocol for performing Western blot analysis of p-STAT3 in cell cultures treated with this compound.
1. Cell Culture and Treatment: a. Culture the desired cell line to approximately 70-80% confluency in appropriate growth media. b. Treat the cells with varying concentrations of this compound (e.g., 0, 25, 100, 400, 1000 nM) or a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
2. Cell Lysis and Protein Extraction: a. After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS). b. Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes. e. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. f. Collect the supernatant containing the total protein extract.
3. Protein Quantification: a. Determine the protein concentration of each sample using a Bradford or BCA protein assay according to the manufacturer's instructions.
4. SDS-PAGE: a. Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) into the wells of a 10% SDS-polyacrylamide gel. c. Run the gel at 100-120V until the dye front reaches the bottom.
5. Protein Transfer: a. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. b. The transfer can be performed using a wet or semi-dry transfer system according to the manufacturer's protocol.
6. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3, e.g., Tyr705) overnight at 4°C with gentle agitation. Use the antibody dilution recommended by the manufacturer. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.
7. Signal Detection: a. Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. b. Incubate the membrane with the ECL reagent for the recommended time. c. Capture the chemiluminescent signal using an imaging system or X-ray film.
8. Stripping and Re-probing (for total STAT3 and loading control): a. To normalize the p-STAT3 signal, the membrane can be stripped of the primary and secondary antibodies using a stripping buffer. b. After stripping, wash the membrane and re-block it. c. Probe the membrane with a primary antibody for total STAT3. d. Repeat the washing and secondary antibody incubation steps. e. For a loading control, the membrane can be stripped again and re-probed with an antibody against a housekeeping protein such as β-actin or GAPDH.
9. Densitometry Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the p-STAT3 band intensity to the total STAT3 intensity and then to the loading control intensity for each sample.
Experimental Workflow
The following diagram outlines the key steps in the Western blot analysis of p-STAT3 after this compound treatment.
Caption: Workflow for Western blot analysis of p-STAT3.
References
- 1. This compound: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care [valuebasedcancer.com]
- 2. The potential of JAK/STAT pathway inhibition by this compound in the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The impact of JAK/STAT inhibitor this compound on the genesis of lymphoproliferative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound synergistically enhances the anti-tumor activity of paclitaxel in human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The potential of JAK/STAT pathway inhibition by this compound in the treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STAT3 activation as a predictive biomarker for this compound response in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Dose Dependent Effects of this compound on the Invasion and Tumorigenesis in Gliomas Cells via Inhibition of Interferon Gamma-Depended JAK/STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of the JAK/STAT pathway with this compound overcomes cisplatin resistance in non-small-cell lung cancer NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Identification of Ruxolitinib Sensitizers using CRISPR-Cas9 Screening
Introduction
Ruxolitinib, a potent inhibitor of Janus kinases (JAK1 and JAK2), is a targeted therapy used in the treatment of various myeloproliferative neoplasms and graft-versus-host disease. Despite its clinical efficacy, intrinsic and acquired resistance to this compound remains a significant challenge. Identifying genetic factors that modulate sensitivity to this compound is crucial for developing combination therapies to overcome resistance and enhance treatment outcomes. This application note describes a robust methodology employing a genome-wide CRISPR-Cas9 loss-of-function screen to identify genes that, when knocked out, sensitize cancer cells to this compound.
Principle
The core of this approach is a pooled CRISPR-Cas9 knockout screen. A lentiviral library of single-guide RNAs (sgRNAs) targeting all genes in the human genome is transduced into a population of Cas9-expressing cancer cells. Each cell receives a single sgRNA, leading to the knockout of a specific gene. The entire population of mutant cells is then treated with a sub-lethal dose of this compound. Over time, cells with gene knockouts that confer sensitivity to this compound will be depleted from the population. By sequencing the sgRNA repertoire at the beginning and end of the experiment, we can identify the genes whose knockout leads to this depletion, thus pinpointing this compound sensitizers.
Experimental Workflow
The overall experimental workflow for a CRISPR-Cas9 screen to identify this compound sensitizers is depicted below. The process begins with the preparation of the Cas9-expressing cell line and the lentiviral sgRNA library, followed by transduction, selection, and subsequent analysis of sgRNA abundance to identify sensitizing gene knockouts.
Protocol: Genome-wide CRISPR-Cas9 Screen to Identify this compound Sensitizers
This protocol is based on methodologies described in published studies performing similar screens.[1]
Cell Line Preparation
-
Cell Line Selection: Choose a cancer cell line relevant to the disease context of this compound treatment (e.g., MUTZ5, a human B-cell precursor leukemia cell line).[1]
-
Cas9 Expression: Stably express Cas9 nuclease in the chosen cell line. This is typically achieved by lentiviral transduction of a Cas9-expressing vector followed by antibiotic selection (e.g., blasticidin).
-
Cas9 Activity Validation: Confirm Cas9 activity in the stable cell line using a functional assay, such as the SURVEYOR nuclease assay or by sequencing the target locus of a validated sgRNA.
Lentiviral sgRNA Library Preparation
-
Library Selection: Utilize a genome-scale sgRNA library, such as the Brunello library, which targets a comprehensive set of human genes with multiple sgRNAs per gene for robustness.[1]
-
Library Amplification: Amplify the sgRNA library plasmid DNA in E. coli to obtain a sufficient quantity for lentiviral packaging.
-
Lentivirus Production: Co-transfect the amplified sgRNA library plasmid with lentiviral packaging and envelope plasmids into a packaging cell line (e.g., HEK293T).
-
Virus Harvest and Titer: Harvest the lentiviral supernatant 48-72 hours post-transfection, filter, and determine the viral titer.
CRISPR-Cas9 Screen
-
Lentiviral Transduction: Transduce the Cas9-expressing cells with the sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.
-
Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Establish Baseline Population: Collect a cell pellet from a portion of the transduced and selected cells to serve as the day 0 or initial time point reference.
-
This compound Treatment:
-
Determine the half-maximal inhibitory concentration (IC50) of this compound for the Cas9-expressing cell line.
-
Culture the transduced cell population in the presence of this compound at its IC50 concentration.[1] A parallel culture should be maintained with a vehicle control (e.g., DMSO).[1]
-
Maintain the cell cultures for a sufficient duration to allow for the depletion of sensitive cells (e.g., 10-14 days).[1] Ensure the cell population is passaged as needed, maintaining a representative number of cells for each sgRNA in the library.
-
Data Acquisition and Analysis
-
Genomic DNA Extraction: At the end of the treatment period, harvest genomic DNA from both the this compound-treated and vehicle-treated cell populations, as well as the initial time point pellet.
-
sgRNA Sequencing: Amplify the integrated sgRNA sequences from the genomic DNA using PCR and prepare the amplicons for next-generation sequencing (NGS).
-
Data Analysis:
-
Align the sequencing reads to the sgRNA library to determine the abundance of each sgRNA in each sample.
-
Utilize bioinformatics tools such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) and DrugZ to identify sgRNAs that are significantly depleted in the this compound-treated population compared to the control.[1]
-
Genes targeted by multiple significantly depleted sgRNAs are considered high-confidence this compound sensitizer hits.
-
Data Presentation: Example Quantitative Data
The results of a CRISPR-Cas9 screen for this compound sensitizers can be summarized in a table format. Below is an illustrative example of how to present the top gene hits.
| Gene Symbol | Description | This compound vs. DMSO (log2 Fold Change) | p-value | False Discovery Rate (FDR) |
| GENE A | Gene A description | -2.5 | 1.2e-6 | 5.8e-5 |
| GENE B | Gene B description | -2.1 | 3.5e-6 | 8.1e-5 |
| GENE C | Gene C description | -1.8 | 9.8e-6 | 1.5e-4 |
| GENE D | Gene D description | -1.6 | 2.1e-5 | 2.4e-4 |
| GENE E | Gene E description | -1.5 | 4.5e-5 | 3.9e-4 |
Signaling Pathway Visualization
A key outcome of identifying this compound sensitizers is the elucidation of signaling pathways that mediate resistance. For example, if the screen identifies multiple components of the RAS signaling pathway as sensitizers, it suggests that activation of this pathway contributes to this compound resistance. The diagram below illustrates the relationship between the JAK/STAT pathway, which is inhibited by this compound, and a potential resistance pathway like RAS signaling.
References
Application Notes and Protocols for Generating Ruxolitinib Dose-Response Curves in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruxolitinib is a potent and selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[1][2][3] These enzymes are critical components of the JAK/STAT signaling pathway, which plays a key role in cell proliferation, differentiation, and survival.[4][5] Dysregulation of this pathway is implicated in various malignancies, making this compound a valuable therapeutic agent in oncology research and drug development.[6][7] This document provides detailed protocols and application notes for generating this compound dose-response curves in cancer cell lines to determine its cytotoxic and anti-proliferative effects.
Mechanism of Action: The JAK/STAT Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting the JAK-mediated phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[1] Under normal physiological conditions, cytokine binding to cell surface receptors activates associated JAKs.[4][8] Activated JAKs then phosphorylate STAT proteins, which subsequently dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell growth and survival.[4][5][8] In many cancers, the JAK/STAT pathway is constitutively activated, leading to uncontrolled cell proliferation.[6] this compound competitively inhibits the ATP-binding site of JAK1 and JAK2, thereby blocking this aberrant signaling and inducing apoptosis in malignant cells.[1][3][9]
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cancer cell line and the specific experimental conditions. The following table summarizes reported IC50 values and concentration ranges used in various studies.
| Cell Line | Cancer Type | This compound IC50 | This compound Concentration Range Tested | Reference |
| Nalm-6 | B-cell Acute Lymphoblastic Leukemia | 47.7 µM | Not Specified | [10] |
| LS411N, SW620, DLD-1, HCT116, SW480 | Colorectal Cancer | 8 - 25 µM | 0 - 50 µM | [6] |
| K-562 | Chronic Myeloid Leukemia | 20 µM (at 48h) | 10 nM - 10 mM | |
| NCI-BL 2171 | Healthy B Lymphocytes | 23.6 µM (at 48h) | 10 nM - 10 mM | [11] |
| Ba/F3 (JAK2V617F) | Pro-B-cell line | 100 - 130 nM | Not Specified | [12] |
| Erythroid progenitors (PV patients) | Polycythemia Vera | 67 nM | Not Specified | [12] |
| UKE-1 (JAK2V617F) | Myeloid Leukemia | 0.1 - 1.0 µM | Not Specified | [13] |
Experimental Protocols
This section provides a detailed methodology for generating a this compound dose-response curve using a common cell viability assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 100% DMSO, or 10% SDS in 0.01 M HCl)[14]
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Protocol: this compound Dose-Response Curve Generation via MTT Assay
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize (for adherent cells) or gently resuspend (for suspension cells) and perform a cell count using a hemocytometer or automated cell counter.
-
Seed cells in a 96-well plate at a predetermined optimal density (typically 2,000-10,000 cells/well in 100 µL of complete medium).[6] Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment (for adherent cells).
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM) by dissolving the powder in DMSO.[11] Store at -20°C.
-
On the day of the experiment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. A common starting range is 0 to 50 µM.[6] Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control (medium with the same final concentration of DMSO) to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[11][15]
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[14]
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[14] For suspension cells, centrifuge the plate first to pellet the cells.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[14] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Use appropriate software (e.g., GraphPad Prism) to perform a non-linear regression analysis and determine the IC50 value.
-
Conclusion
The protocols and data presented provide a comprehensive guide for researchers to effectively evaluate the dose-dependent effects of this compound on cancer cell lines. Accurate determination of dose-response curves is a fundamental step in pre-clinical drug evaluation, enabling the assessment of a compound's potency and the identification of sensitive cancer cell types. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, contributing to a deeper understanding of this compound's therapeutic potential in oncology.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. oncolink.org [oncolink.org]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces apoptosis of human colorectal cancer cells by downregulating the JAK1/2-STAT1-Mcl-1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of action of this compound Phosphate? [synapse.patsnap.com]
- 10. This compound inhibits the proliferation and induces the apoptosis of MLL-r ALL cells through inactivating JAK/STAT signaling pathway - Liao - Translational Pediatrics [tp.amegroups.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural insights into JAK2 inhibition by this compound, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay overview | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing Ruxolitinib's Effect on T-cells using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ruxolitinib is a potent and selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[1][2][3] These enzymes are critical components of the JAK-STAT signaling pathway, which plays a pivotal role in the development, proliferation, activation, and function of immune cells, including T-cells.[4][5][6] The pathway transmits signals from various cytokines and growth factors, leading to the transcription of genes involved in immune responses.[5][6] By inhibiting JAK1 and JAK2, this compound effectively downregulates these signaling cascades, making it a valuable therapeutic agent for various myeloproliferative neoplasms and graft-versus-host disease.[1][4] Furthermore, this compound has been shown to suppress the production of pro-inflammatory cytokines such as IFN-γ, TNF-α, and IL-6.[7][8][9]
Flow cytometry is an indispensable tool for dissecting the heterogeneous effects of therapeutic agents like this compound on immune cell subsets. This document provides a detailed protocol for utilizing multi-parameter flow cytometry to assess the impact of this compound on T-cell activation, proliferation, and cytokine production.
Key Experimental Assays
This protocol outlines three key flow cytometry-based assays to evaluate the multifaceted effects of this compound on T-cell function:
-
T-cell Activation Assay: To measure the expression of early and late activation markers on the surface of T-cells following stimulation.
-
T-cell Proliferation Assay: To quantify the dose-dependent inhibition of T-cell proliferation by this compound.
-
Intracellular Cytokine Staining: To determine the effect of this compound on the production of key pro-inflammatory cytokines by T-cells.
Experimental Protocols
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Reagent/Material | Supplier (Example) | Catalog Number (Example) | Purpose |
| Ficoll-Paque PLUS | GE Healthcare | 17-1440-02 | Isolation of Peripheral Blood Mononuclear Cells (PBMCs) |
| RPMI 1640 Medium | Thermo Fisher Scientific | 11875093 | Cell culture |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 | Cell culture supplement |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 | Antibiotic for cell culture |
| L-Glutamine | Thermo Fisher Scientific | 25030081 | Cell culture supplement |
| Human CD3/CD28 T-cell Activator | STEMCELL Technologies | 10971 | T-cell stimulation |
| This compound | Selleck Chemicals | S1378 | JAK1/2 inhibitor |
| DMSO (cell culture grade) | Sigma-Aldrich | D2650 | Solvent for this compound |
| CFSE (Carboxyfluorescein succinimidyl ester) | Thermo Fisher Scientific | C34554 | Cell proliferation tracking |
| Brefeldin A | BioLegend | 420601 | Protein transport inhibitor for intracellular cytokine staining |
| Monensin | BioLegend | 420701 | Protein transport inhibitor for intracellular cytokine staining |
| Live/Dead Fixable Viability Dye | Thermo Fisher Scientific | L34966 | Discrimination of live and dead cells |
| FACS Buffer (PBS + 2% FBS) | In-house preparation | - | Cell washing and antibody staining |
| Intracellular Staining Permeabilization Wash Buffer | BioLegend | 421002 | Permeabilization for intracellular staining |
| Cytofix/Cytoperm Fixation/Permeabilization Kit | BD Biosciences | 554714 | Fixation and permeabilization for intracellular staining |
Antibody Panel for Flow Cytometry
The following table outlines a recommended antibody panel for a comprehensive analysis of T-cell subsets and their activation/cytokine status.
| Target | Fluorochrome | Clone | Purpose |
| CD3 | PE | UCHT1 | T-cell lineage marker |
| CD4 | APC | RPA-T4 | Helper T-cell marker |
| CD8 | FITC | RPA-T8 | Cytotoxic T-cell marker |
| CD69 | PE-Cy7 | FN50 | Early activation marker |
| CD25 | PerCP-Cy5.5 | BC96 | Activation marker |
| IFN-γ | Alexa Fluor 700 | 4S.B3 | Pro-inflammatory cytokine |
| TNF-α | BV421 | MAb11 | Pro-inflammatory cytokine |
Detailed Experimental Workflow
The overall experimental workflow is depicted in the diagram below.
Caption: Experimental workflow for assessing this compound's effect on T-cells.
Step-by-Step Protocols
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
(Optional) For a pure T-cell population, enrich for T-cells from the PBMC fraction using a negative selection kit.
-
Resuspend cells in complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine).
-
Perform a cell count and assess viability using a hemocytometer and Trypan Blue exclusion.
-
Plate cells in a 96-well U-bottom plate at a density of 1 x 10^6 cells/mL.
-
Prepare a stock solution of this compound in DMSO. Further dilute in complete RPMI 1640 medium to achieve the desired final concentrations. A dose-response curve is recommended (e.g., 0.1, 1, 10, 100, 1000 nM).
-
Add the diluted this compound or vehicle control (DMSO) to the appropriate wells and incubate for 1-2 hours at 37°C, 5% CO2.
-
Stimulate the T-cells by adding anti-CD3/CD28 T-cell activator beads at a bead-to-cell ratio of 1:1.
-
Incubate the cells for the desired time period depending on the assay:
-
Activation Assay: 24-48 hours.
-
Proliferation Assay: 72-96 hours.
-
Intracellular Cytokine Staining: 6-24 hours.
-
a) T-cell Activation Assay
-
Harvest cells and wash with FACS buffer.
-
Stain with a Live/Dead fixable viability dye for 20 minutes at room temperature, protected from light.
-
Wash cells with FACS buffer.
-
Stain with the surface antibody panel (CD3, CD4, CD8, CD69, CD25) for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
Resuspend cells in FACS buffer and acquire on a flow cytometer.
b) T-cell Proliferation Assay (CFSE)
-
Prior to plating, label the T-cells with CFSE according to the manufacturer's protocol.
-
After the 72-96 hour incubation with this compound and stimulation, harvest the cells.
-
Perform surface staining for CD3, CD4, and CD8 as described in the activation assay protocol.
-
Acquire on a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
c) Intracellular Cytokine Staining
-
Four to six hours before the end of the incubation period, add Brefeldin A and Monensin to the cell culture to inhibit cytokine secretion.
-
Harvest cells and perform surface staining as described in the activation assay protocol.
-
Fix and permeabilize the cells using a fixation/permeabilization kit according to the manufacturer's instructions.
-
Stain with intracellular antibodies (IFN-γ, TNF-α) for 30 minutes at 4°C in the dark.
-
Wash cells with permeabilization buffer.
-
Resuspend cells in FACS buffer and acquire on a flow cytometer.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Expected Effects of this compound on T-cell Activation Markers
| Marker | T-cell Subset | Stimulated (Vehicle Control) | Stimulated + this compound |
| % CD69+ | CD4+ and CD8+ | High | Decreased |
| % CD25+ | CD4+ and CD8+ | High | Decreased |
Table 2: Expected Effects of this compound on T-cell Proliferation
| Parameter | T-cell Subset | Stimulated (Vehicle Control) | Stimulated + this compound |
| Proliferation Index | CD4+ and CD8+ | High | Decreased (Dose-dependent) |
| % Divided Cells | CD4+ and CD8+ | High | Decreased (Dose-dependent) |
Table 3: Expected Effects of this compound on Intracellular Cytokine Production
| Cytokine | T-cell Subset | Stimulated (Vehicle Control) | Stimulated + this compound |
| % IFN-γ+ | CD4+ and CD8+ | High | Decreased |
| % TNF-α+ | CD4+ and CD8+ | High | Decreased |
Signaling Pathway Visualization
This compound exerts its effects by inhibiting the JAK-STAT signaling pathway. The following diagram illustrates this pathway and the point of inhibition by this compound.
Caption: this compound inhibits the JAK-STAT signaling pathway.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of action of this compound Phosphate? [synapse.patsnap.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. hcp.jakafi.com [hcp.jakafi.com]
- 5. Mechanisms and consequences of Jak-STAT signaling in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 7. ashpublications.org [ashpublications.org]
- 8. Frontiers | this compound, a JAK1/2 Inhibitor, Ameliorates Cytokine Storm in Experimental Models of Hyperinflammation Syndrome [frontiersin.org]
- 9. JAK1/2 inhibitor this compound promotes the expansion and suppressive action of polymorphonuclear myeloid‐derived suppressor cells via the JAK/STAT and ROS‐MAPK/NF‐κB signalling pathways in acute graft‐versus‐host disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Ruxolitinib-Treated Tumor Xenografts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ruxolitinib is a potent and selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[1] These enzymes are critical components of the JAK/STAT signaling pathway, which plays a key role in cytokine and growth factor signaling that can drive the proliferation of malignant cells.[1][2] By inhibiting JAK1 and JAK2, this compound effectively downregulates the JAK/STAT pathway, leading to reduced cell proliferation and induction of apoptosis in various cancer models.[3][4]
In vivo imaging of tumor xenografts in preclinical animal models is an essential tool for evaluating the efficacy of anticancer agents like this compound. Non-invasive imaging techniques such as bioluminescence imaging (BLI), magnetic resonance imaging (MRI), and positron emission tomography (PET) allow for longitudinal monitoring of tumor growth, metabolic activity, and response to treatment in the same animal over time. This document provides detailed application notes and protocols for utilizing these imaging modalities to assess the therapeutic effects of this compound on tumor xenografts.
Key Signaling Pathway: JAK/STAT
This compound's primary mechanism of action is the inhibition of the JAK/STAT signaling pathway. Understanding this pathway is crucial for interpreting the effects of the drug.
References
- 1. Mechanisms of action of this compound in murine models of hemophagocytic lymphohistiocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 3. This compound significantly enhances in vitro apoptosis in Hodgkin lymphoma and primary mediastinal B-cell lymphoma and survival in a lymphoma xenograft murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - Multiparametric MRI to quantify disease and treatment response in mice with myeloproliferative neoplasms [insight.jci.org]
Application Notes and Protocols for In Vivo Gavage Administration of Ruxolitinib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and in vivo oral gavage administration of ruxolitinib, a potent and selective inhibitor of Janus kinases (JAK1 and JAK2). The following information is intended to guide researchers in preclinical studies involving this compound.
This compound is a critical tool in studying the JAK-STAT signaling pathway's role in various diseases, including myeloproliferative neoplasms, graft-versus-host disease, and inflammatory conditions.[1][2] Accurate and reproducible in vivo studies are contingent upon the proper preparation and administration of this compound.
Mechanism of Action: The JAK-STAT Signaling Pathway
This compound functions as a competitive inhibitor of the ATP-binding site of JAK1 and JAK2.[3] The Janus kinase (JAK) family of tyrosine kinases, which also includes JAK3 and TYK2, are essential for intracellular signaling initiated by various cytokines and growth factors.[4] Upon cytokine binding to their receptors, associated JAKs are activated, leading to their autophosphorylation and the subsequent phosphorylation of the receptor. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are phosphorylated by JAKs, dimerize, and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation, proliferation, and immune responses.[5] By inhibiting JAK1 and JAK2, this compound effectively blocks this signaling cascade, leading to a reduction in pro-inflammatory cytokine levels and an inhibition of myeloproliferation.
Figure 1: this compound's inhibition of the JAK-STAT signaling pathway.
Data Presentation
Table 1: this compound Solubility
| Solvent | Solubility | Reference |
| Ethanol | ~13 mg/mL | [6] |
| DMSO | ~5 mg/mL | [6] |
| Dimethyl formamide (DMF) | ~5 mg/mL | [6] |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | [6] |
| Aqueous Buffers | Sparingly soluble | [6] |
| PEG300/dextrose 5% (1:3) | Soluble for in vivo use | [7] |
Note: For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in an organic solvent like ethanol and then dilute with the aqueous buffer.[6] Aqueous solutions are not recommended for storage for more than one day.[6]
Table 2: Example Formulations for In Vivo Oral Gavage in Mice
| Vehicle | This compound Dose (mg/kg) | Dosing Schedule | Reference |
| 0.5% Methylcellulose | 60 mg/kg | Twice daily | [8] |
| 0.5% Methylcellulose with 0.025% Tween 20 | 10 mg/kg | Daily | [9] |
| Phosphate-buffered saline (PBS) with 0.1% Tween-20 | 60 mg/kg | Once daily | [10] |
| PEG300/dextrose 5% (1:3 ratio) | 30 mg/kg | Twice daily | [7] |
| 5% N,N-Dimethylacetamide (DMAc) in dH2O | 60 mg/kg | Twice daily | [11] |
| 0.5% Methylcellulose in reverse osmosis-treated water | Up to 125 mg/kg | Daily | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage (Example with 0.5% Methylcellulose)
This protocol describes the preparation of a this compound suspension at a concentration suitable for a target dose of 60 mg/kg in mice, assuming an average mouse weight of 25g and a dosing volume of 10 mL/kg.
Materials:
-
This compound powder
-
Methylcellulose
-
Sterile, purified water
-
Sterile conical tubes (15 mL or 50 mL)
-
Analytical balance
-
Magnetic stirrer and stir bar or sonicator
-
Graduated cylinders or serological pipettes
Procedure:
-
Prepare the Vehicle (0.5% Methylcellulose): a. Heat sterile, purified water to approximately 80°C. b. Slowly add 0.5 g of methylcellulose to 100 mL of the heated water while stirring continuously to prevent clumping. c. Once the methylcellulose is dispersed, allow the solution to cool to room temperature or 4°C to facilitate complete dissolution. The solution should be clear and viscous.
-
Calculate the Required Amount of this compound: a. Target Dose: 60 mg/kg b. Dosing Volume: 10 mL/kg (0.25 mL for a 25g mouse) c. Concentration Needed: 60 mg/kg / 10 mL/kg = 6 mg/mL d. For a 10 mL final volume of suspension, you will need: 6 mg/mL * 10 mL = 60 mg of this compound.
-
Prepare the this compound Suspension: a. Weigh 60 mg of this compound powder and place it in a sterile conical tube. b. Add a small volume of the 0.5% methylcellulose vehicle (e.g., 1-2 mL) to the this compound powder. c. Create a homogenous paste by vortexing or levigating the powder with the vehicle. This step is crucial to ensure the final suspension is uniform. d. Gradually add the remaining vehicle to reach the final volume of 10 mL. e. Mix the suspension thoroughly. For even distribution, sonicate the suspension at 4°C for approximately 30 minutes or use a magnetic stirrer.[9] f. Visually inspect the suspension to ensure it is homogenous and free of large particles.
-
Storage: a. This compound suspensions should ideally be prepared fresh before each use. b. If storage is necessary, a study on a 2 mg/mL oral suspension of this compound showed it to be chemically stable for up to 60 days when stored in amber plastic bottles at both 2-8°C and 22-25°C.[13][14] However, for research purposes, it is recommended to prepare formulations biweekly or more frequently.[9]
Protocol 2: In Vivo Oral Gavage Administration in Mice
Materials:
-
Prepared this compound suspension
-
Appropriately sized syringe (e.g., 1 mL)
-
Flexible or rigid, ball-tipped gavage needle (18-20 gauge for adult mice)
-
Animal scale
Procedure:
-
Dose Calculation: a. Weigh each mouse immediately before dosing to calculate the exact volume of suspension to be administered. b. Volume (mL) = (Mouse Weight (kg) * Dose (mg/kg)) / Concentration (mg/mL) c. Example: For a 25g (0.025 kg) mouse and a 60 mg/kg dose of a 6 mg/mL suspension: (0.025 kg * 60 mg/kg) / 6 mg/mL = 0.25 mL.
-
Animal Restraint and Needle Measurement: a. Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle. b. Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth. This ensures delivery to the stomach and not the esophagus.
-
Administration: a. Draw the calculated volume of the this compound suspension into the syringe. Ensure the suspension is well-mixed immediately before drawing it up. b. Gently insert the gavage needle into the mouse's mouth, passing it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle. c. Once the needle is inserted to the pre-measured depth, slowly dispense the contents of the syringe over 2-3 seconds. d. Carefully and slowly withdraw the needle.
-
Post-Procedure Monitoring: a. Return the mouse to its cage and monitor it for any signs of immediate distress, such as difficulty breathing or reflux. b. Continue to monitor the animals as per the experimental protocol.
Experimental Workflow Visualization
Figure 2: Workflow for this compound preparation and in vivo gavage.
References
- 1. The potential of JAK/STAT pathway inhibition by this compound in the treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The impact of JAK/STAT inhibitor this compound on the genesis of lymphoproliferative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. The potential of JAK/STAT pathway inhibition by this compound in the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. file.glpbio.com [file.glpbio.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. Distinct effects of this compound and interferon-alpha on murine JAK2V617F myeloproliferative neoplasm hematopoietic stem cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Physicochemical Stability Study of Oral Suspension Containing this compound in Children with Steroid-Refractory Acute Graft-Versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Ruxolitinib in Organoid Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruxolitinib is a potent and selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[1][2][3] These enzymes are critical components of the JAK/STAT signaling pathway, which plays a central role in transmitting signals from cytokines and growth factors to the nucleus, thereby regulating cellular processes such as proliferation, differentiation, and inflammation.[4][5] Dysregulation of the JAK/STAT pathway is implicated in various diseases, including myeloproliferative neoplasms and inflammatory conditions.[2][4] Organoid culture systems, which are three-dimensional (3D) structures grown in vitro that mimic the architecture and function of native organs, provide a powerful platform for studying disease mechanisms and evaluating the efficacy of therapeutic agents like this compound in a patient-relevant context.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in organoid culture experiments.
Mechanism of Action of this compound
This compound functions as an ATP-competitive inhibitor of JAK1 and JAK2.[6] By binding to the ATP-binding site of these kinases, this compound prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[2] This blockade of STAT phosphorylation inhibits their dimerization and translocation to the nucleus, ultimately leading to the downregulation of target gene expression involved in cell proliferation and survival.[4]
Experimental Protocols
Protocol 1: General Organoid Culture and Maintenance
This protocol outlines the basic steps for culturing and maintaining organoids, which can be adapted for various tissue types.
Materials:
-
Basal culture medium (e.g., Advanced DMEM/F12)
-
Growth factors and supplements specific to the organoid type (e.g., EGF, Noggin, R-spondin)
-
Extracellular matrix (ECM) (e.g., Matrigel®)
-
Organoid washing buffer (e.g., cold PBS)
-
Cell recovery solution
-
Sterile tissue culture plates (e.g., 24-well or 96-well)
-
Pipettes and sterile tips
Procedure:
-
Thawing and Seeding: Thaw cryopreserved organoids rapidly in a 37°C water bath.
-
Wash the organoids with basal medium to remove cryoprotectant.
-
Resuspend the organoid pellet in the appropriate volume of ECM on ice.
-
Plate droplets of the organoid-ECM suspension into pre-warmed culture plates.
-
Allow the ECM to solidify at 37°C for 15-30 minutes.
-
Add complete organoid culture medium to each well.
-
Maintenance: Culture the organoids at 37°C in a 5% CO₂ incubator.
-
Replace the culture medium every 2-3 days.
-
Passaging: Passage organoids every 7-14 days, depending on their growth rate. Mechanically or enzymatically dissociate organoids into smaller fragments and re-plate in fresh ECM as described in steps 3-6.
Protocol 2: this compound Treatment of Organoids
This protocol provides a framework for treating established organoid cultures with this compound.
Materials:
-
Established organoid cultures (from Protocol 1)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete organoid culture medium
Procedure:
-
Plating for Treatment: Plate organoids as described in Protocol 1 and allow them to establish for 24-48 hours.
-
Preparation of this compound Working Solutions: Prepare a series of dilutions of this compound in complete organoid culture medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of solvent, e.g., DMSO) must be included.
-
Treatment: Carefully remove the existing medium from the organoid cultures.
-
Add the prepared this compound working solutions or vehicle control to the respective wells.
-
Incubation: Incubate the treated organoids for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Downstream Analysis: Following incubation, proceed with the desired assays to assess the effects of this compound.
Data Presentation
The effects of this compound on organoids can be quantified using various assays. The following tables provide examples of how to structure the resulting data.
Table 1: IC₅₀ Values of this compound for JAK Kinases
| Kinase | IC₅₀ (nM) |
| JAK1 | 3.3 |
| JAK2 | 2.8 |
| JAK3 | 428 |
| TYK2 | 19 |
Data compiled from Verstovsek et al. and Quintás-Cardama et al. as cited in a technical document.[6]
Table 2: Effect of this compound on Gastric Tumor Organoid Viability
| Treatment | Concentration (nM) | Relative Luminescence Units (RLU) - Day 5 | Fold Change in Diameter - Day 5 |
| Untreated Control | 0 | ~13-fold increase from Day 0 | - |
| This compound | 30 | No significant impact vs. control | Negligible effect |
Data derived from a study on mouse gastric tumor organoids.[1]
Table 3: Dose-Dependent Inhibition of STAT3 Phosphorylation by this compound in Myxoid Liposarcoma (MLS) Cells (24h treatment)
| Cell Line | This compound Concentration | p-STAT3 Levels (relative to control) |
| MLS 2645-94 | Varies | Dose-dependent decrease |
| MLS 1765-92 | Varies | Dose-dependent decrease |
| MLS 402-91 | Varies | Dose-dependent decrease |
Qualitative data from Western blot analysis suggests a dose-dependent effect.[3]
Key Experimental Assays
Viability and Apoptosis Assays
-
CellTiter-Glo® 3D Cell Viability Assay: This luminescent assay measures ATP levels, which correlate with the number of viable cells in the 3D culture.
-
Caspase-Glo® 3/7 Assay: This assay measures the activity of caspases 3 and 7, key effectors of apoptosis.
-
Live/Dead Staining: Fluorescent microscopy using dyes like Calcein-AM (live cells) and Ethidium Homodimer-1 (dead cells) can be used to visualize and quantify cell viability within organoids.
Imaging and Morphological Analysis
-
Brightfield Microscopy: Regularly image organoids to monitor changes in size, shape, and overall morphology in response to this compound treatment.
-
Confocal Microscopy: Use immunofluorescence staining to visualize the expression and localization of specific proteins within the organoids.
Analysis of JAK/STAT Pathway Inhibition
-
Western Blotting: This is a standard method to assess the phosphorylation status of key proteins in the JAK/STAT pathway.
-
Lyse the treated organoids to extract total protein.
-
Separate proteins by size using SDS-PAGE.
-
Transfer proteins to a membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3), total STAT3, phosphorylated JAK1/2 (p-JAK1/2), and total JAK1/2.
-
Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Detect the primary antibodies with appropriate secondary antibodies and visualize the protein bands.
-
-
Quantitative Real-Time PCR (qPCR): Measure the mRNA expression levels of downstream target genes of the JAK/STAT pathway (e.g., SOCS3, BCL-XL).
-
Isolate total RNA from treated organoids.
-
Synthesize cDNA via reverse transcription.
-
Perform qPCR using primers specific for the target genes and a reference gene (e.g., GAPDH).
-
Calculate the relative gene expression changes using the ΔΔCt method.
-
Conclusion
The combination of this compound treatment and organoid culture provides a robust experimental system to investigate the therapeutic potential of JAK inhibition in a physiologically relevant in vitro model. The protocols and methodologies outlined in these application notes offer a comprehensive guide for researchers to design and execute experiments aimed at understanding the efficacy and mechanism of action of this compound in various disease contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. oncolink.org [oncolink.org]
- 5. Structural insights into JAK2 inhibition by this compound, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ruxolitinib Concentration for Cell Viability Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Ruxolitinib concentration for cell viability assays. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[1][2][3] These enzymes are critical components of the JAK-STAT signaling pathway, which regulates the proliferation, differentiation, and activation of various immune cells.[4] By inhibiting JAK1 and JAK2, this compound blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1][2] This disruption of the JAK-STAT pathway leads to the inhibition of cell proliferation and induction of apoptosis, making it an effective therapeutic agent for myeloproliferative neoplasms like myelofibrosis and polycythemia vera.[1][2][4]
Q2: What is a typical starting concentration range for this compound in a cell viability assay?
Based on published data, a wide range of effective concentrations has been reported depending on the cell line. For initial experiments, it is advisable to test a broad concentration range, for example, from 10 nM to 10 µM, to determine the sensitivity of your specific cell line.[5][6] Some studies have used concentrations up to 100 µM.[7]
Q3: How long should I incubate my cells with this compound?
Incubation times for this compound in cell viability assays typically range from 24 to 72 hours.[5][6][8] The optimal time will depend on the cell line's doubling time and the specific experimental question. A 48-hour or 72-hour incubation is common to observe significant effects on cell viability.[5][6][8]
Q4: What solvent should I use to dissolve this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[5][9] It is crucial to ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[10]
Experimental Protocols
Detailed Methodology: Determining the IC50 of this compound using a Cell Viability Assay
This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of this compound on a chosen cell line.
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Selected cancer cell line (e.g., K-562, HEL, Nalm-6)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound by dissolving the powder in DMSO.[5] Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding:
-
Culture cells to the exponential growth phase.
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
-
Drug Dilution and Treatment:
-
Prepare a series of this compound dilutions from the stock solution in complete culture medium. A common approach is to prepare 2X concentrated drug solutions.
-
Add 100 µL of the 2X drug solutions to the appropriate wells to achieve the final desired concentrations (e.g., a range from 0.01 µM to 100 µM).
-
Include vehicle control wells (medium with the same final concentration of DMSO as the highest this compound concentration) and untreated control wells (medium only).
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired duration (e.g., 48 or 72 hours).[5][6]
-
Cell Viability Measurement:
-
Following incubation, add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of WST-1 reagent).
-
Incubate for the recommended time (e.g., 1-4 hours for WST-1).
-
Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background absorbance/luminescence (from wells with medium only).
-
Normalize the data to the vehicle control wells (set as 100% viability).
-
Plot the cell viability (%) against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Data Presentation
This compound IC50 Values in Various Cell Lines
| Cell Line | Assay Duration | IC50 Value | Reference |
| K-562 | 48 hours | 20 µM | [5] |
| NCI-BL 2171 | 48 hours | 23.3 µM | [5] |
| UKE-1 | 72 hours | 73 nM | [8] |
| SET-2 | 72 hours | 55 nM | [8] |
| HEL | 72 hours | 325 nM | [8] |
| Nalm-6 | Not specified | 47.7 µM | [11] |
| L-428 | 48 hours | 74.9 µM | [7] |
| HDLM-2 | 48 hours | 15.7 µM | [7] |
| Karpas-1106P | 48 hours | 43.8 µM | [7] |
| TF-1 | 72 hours | 14.47 µM | [12] |
Note: IC50 values can vary significantly between laboratories due to differences in cell culture conditions, assay methods, and passage numbers.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Uneven cell seeding- Pipetting errors- Edge effects in the 96-well plate | - Ensure the cell suspension is homogenous before and during plating.- Calibrate pipettes regularly and use fresh tips for each replicate.- Avoid using the outermost wells of the plate or fill them with sterile PBS or medium to minimize evaporation.[10] |
| Inconsistent dose-response curve | - Incorrect drug dilutions- this compound instability- Suboptimal incubation time | - Prepare fresh serial dilutions for each experiment and verify stock concentration.- Check the stability of this compound in your specific culture medium and storage conditions.- Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. |
| No significant effect on cell viability | - Cell line is resistant to this compound- Insufficient drug concentration- Inactive compound | - Verify that the cell line expresses the JAK-STAT pathway components.- Test a wider and higher range of this compound concentrations.- Confirm the activity of your this compound stock with a known sensitive cell line or a biochemical assay. |
| Low viability in negative control wells | - Vehicle (DMSO) toxicity- Poor cell health | - Ensure the final DMSO concentration is non-toxic (typically <0.5%).- Use cells in the exponential growth phase and at a low passage number. Confirm cells are healthy before starting the experiment.[10] |
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the JAK-STAT signaling pathway.
Experimental Workflow Diagram
References
- 1. This compound: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]
- 3. What is the mechanism of action of this compound Phosphate? [synapse.patsnap.com]
- 4. hcp.jakafi.com [hcp.jakafi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound significantly enhances in vitro apoptosis in Hodgkin lymphoma and primary mediastinal B-cell lymphoma and survival in a lymphoma xenograft murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modification of the Histone Landscape with JAK Inhibition in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound inhibits the proliferation and induces the apoptosis of MLL-r ALL cells through inactivating JAK/STAT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Ruxolitinib Solubility in DMSO: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Ruxolitinib in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: The reported solubility of this compound in DMSO varies across different suppliers and forms of the compound (free base vs. phosphate salt). It is crucial to consult the certificate of analysis (CofA) provided with your specific batch. Below is a summary of reported solubility data:
This compound (Free Base) Solubility in DMSO
| Supplier/Source | Reported Solubility (mg/mL) | Reported Solubility (mM) |
| Selleck Chemicals | 300 mg/mL[1] | 979.2 mM[1] |
| MedChemExpress | ≥ 100 mg/mL[2] | ≥ 326.40 mM[2] |
| Selleck Chemicals | 61 mg/mL[1] | 199.1 mM[1] |
| Tocris Bioscience | 30.64 mg/mL | 100 mM |
| Cell Signaling Technology | 28 mg/mL[3] | ~91.4 mM |
| APExBIO | ≥ 15.32 mg/mL | >10 mM[4] |
| Cayman Chemical | ~5 mg/mL[5] | ~16.3 mM |
This compound Phosphate Solubility in DMSO
| Supplier/Source | Reported Solubility (mg/mL) | Reported Solubility (mM) |
| Selleck Chemicals | 81 mg/mL[6] | 200.31 mM[6] |
| Cayman Chemical | ~33 mg/mL[7] | ~81.6 mM |
Q2: I am observing a lower solubility than what is reported. What are the common causes?
A2: Several factors can contribute to lower than expected solubility of this compound in DMSO:
-
Water Content in DMSO: DMSO is hygroscopic and can absorb moisture from the air. The presence of water in DMSO can significantly decrease the solubility of this compound.[1][6] It is highly recommended to use fresh, anhydrous, high-purity DMSO.
-
Compound Purity and Form: The purity of the this compound and whether it is the free base or a salt form (e.g., phosphate) will affect its solubility.[8] Different crystal polymorphs of the API can also exhibit different solubility characteristics.[8]
-
Temperature: Solubility can be temperature-dependent. Gentle warming can aid dissolution.
-
Dissolution Technique: Insufficient mixing or time can lead to incomplete dissolution.
Q3: My this compound/DMSO solution appears cloudy or has precipitates. What should I do?
A3: Cloudiness or precipitation indicates that the compound is not fully dissolved or has precipitated out of solution. Here are some troubleshooting steps:
-
Gentle Warming: Warm the solution in a water bath at 37°C for 10-15 minutes.[4]
-
Sonication: Use an ultrasonic bath to aid in the dissolution process.[4]
-
Vortexing: Ensure the solution is mixed thoroughly by vortexing.
-
Fresh DMSO: If the above steps do not resolve the issue, consider preparing a fresh solution using a new, unopened bottle of anhydrous DMSO.
Q4: How should I store my this compound stock solution in DMSO?
A4: To ensure the stability and potency of your this compound stock solution, follow these storage guidelines:
-
Short-term storage: Store at -20°C for up to one to three months.[3][9]
-
Long-term storage: For storage longer than a few months, it is recommended to store at -80°C for up to six months or a year.[6][9]
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes.[3][6]
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with this compound in DMSO.
Problem: this compound powder is not dissolving in DMSO at the desired concentration.
Workflow for Troubleshooting this compound Solubility Issues
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | Cell Signaling Technology [cellsignal.com]
- 4. apexbt.com [apexbt.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. The Definitive Guide To this compound: From Mechanism To Manufacturing Sourcing | OCTAGONCHEM [octagonchem.com]
- 9. This compound Phosphate | JAK inhibitor | CAS 1092939-17-7 (phosphate) | INC-424, INCB-18424, INCB-018424, Jakafi, Jakavi | Buy this compound Phosphate from Supplier InvivoChem [invivochem.com]
Technical Support Center: Overcoming Ruxolitinib Resistance in Preclinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming ruxolitinib resistance in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: My this compound-sensitive cell line is developing resistance. What are the common molecular mechanisms I should investigate?
A1: this compound resistance in preclinical models can arise from several mechanisms. Key areas to investigate include:
-
Activation of Alternative Signaling Pathways: Cells can bypass JAK/STAT inhibition by upregulating other pro-survival pathways. The most commonly implicated pathways are the PI3K/AKT/mTOR and RAS/MAPK pathways.[1] Investigating the phosphorylation status of key proteins in these pathways (e.g., AKT, mTOR, ERK) can provide insights.
-
JAK Kinase Heterodimer Formation: Adaptive resistance can occur through the formation of heterodimers between activated JAK2 and other JAK-family kinases, such as JAK1 or TYK2.[1] This can lead to persistent STAT signaling despite the presence of this compound.
-
Acquisition of Additional Mutations: While acquired mutations in JAK2 itself are not commonly reported in patients with this compound resistance, the presence of other high-risk mutations at baseline can predict a poorer response to this compound.[1] In preclinical models, novel mutations in the JAK2 kinase domain can emerge under selective pressure. Sequencing the JAK2 gene in your resistant cell lines is recommended.
-
Epigenetic Modifications: Changes in DNA methylation or histone acetylation can alter the expression of genes involved in drug sensitivity and resistance.[2][3]
Q2: I have confirmed this compound resistance in my cell line. What are some preclinical strategies to overcome this?
A2: Several strategies have shown promise in preclinical models for overcoming this compound resistance:
-
Combination Therapy: Combining this compound with inhibitors of alternative signaling pathways is a common and effective approach. Preclinical studies have shown synergistic effects with:
-
PI3K inhibitors: To target the activated PI3K/AKT/mTOR pathway.[3]
-
BCL-XL/BCL-2 inhibitors (e.g., navitoclax): To induce apoptosis in resistant cells.[4]
-
Epigenetic modulators (e.g., HDAC inhibitors like panobinostat or DNMT inhibitors like azacitidine): To reverse epigenetic changes associated with resistance.[3][5]
-
HSP90 inhibitors: To destabilize JAK2 protein.[6]
-
-
Alternative JAK Inhibitors: Second-generation JAK inhibitors, such as fedratinib, may be effective in overcoming this compound resistance.[2] Fedratinib has a different binding mechanism to JAK2 and has shown efficacy in this compound-resistant models.[2]
-
Targeting Downstream Effectors: Directly inhibiting key downstream signaling nodes, such as STAT3, can also be a viable strategy.
Troubleshooting Guides
Problem 1: Inconsistent results in this compound sensitivity assays.
| Possible Cause | Troubleshooting Step |
| Cell line instability | Regularly perform cell line authentication (e.g., STR profiling). Ensure consistent passage number for experiments. |
| Drug degradation | Prepare fresh this compound stock solutions regularly. Store aliquots at -80°C to minimize freeze-thaw cycles. |
| Inconsistent seeding density | Optimize and standardize cell seeding density for your specific cell line and assay format. |
| Assay variability | Ensure proper mixing of reagents. Check for and eliminate edge effects in multi-well plates. Include appropriate positive and negative controls in every experiment. |
Problem 2: Difficulty generating a stable this compound-resistant cell line.
| Possible Cause | Troubleshooting Step |
| Insufficient drug concentration | Start with a low concentration of this compound (e.g., the IC20) and gradually increase the concentration in a stepwise manner over several weeks or months.[2] |
| Cellular heterogeneity | Consider single-cell cloning to isolate and expand resistant populations. |
| Toxicity at higher concentrations | Monitor cell viability closely. If significant cell death occurs, reduce the rate of drug concentration increase. |
Quantitative Data Summary
Table 1: Efficacy of Combination Therapies in this compound-Resistant Models
| Combination | Preclinical Model | Key Finding | Reference |
| This compound + Panobinostat (HDAC inhibitor) | JAK2V617F-driven mouse models | Synergistic activity, improved reduction in spleen size and bone marrow fibrosis. | [5] |
| This compound + Azacitidine (DNMT inhibitor) | Myelofibrosis patient-derived xenografts | Improved efficacy and safety profile. | [5] |
| This compound + Navitoclax (BCL-XL/BCL-2 inhibitor) | Myelofibrosis preclinical models | Demonstrated ability to overcome JAK inhibitor resistance. | [4] |
Table 2: Activity of Fedratinib in this compound-Resistant Cells
| Cell Line | Metric | This compound | Fedratinib | Reference |
| This compound-resistant BaF3-JAK2V617F | Inhibition of STAT5 phosphorylation | Ineffective | Effective | [2] |
| This compound-resistant BaF3-JAK2V617F | Inhibition of cell proliferation | Ineffective | Effective | [2] |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
-
Cell Culture: Culture this compound-sensitive cells (e.g., BaF3 cells expressing JAK2V617F) in appropriate media supplemented with growth factors.
-
Initial Drug Exposure: Treat cells with a starting concentration of this compound equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are growing steadily, double the concentration of this compound.
-
Monitoring: Monitor cell proliferation and viability regularly using a cell counter or a viability assay (e.g., Trypan Blue exclusion).
-
Repeat: Continue this stepwise dose escalation over a period of 3-6 months until the cells can proliferate in a high concentration of this compound (e.g., >1 µM).
-
Characterization: Characterize the resistant cell line by determining its IC50 for this compound and comparing it to the parental sensitive cell line.
Protocol 2: Western Blotting for Phosphorylated STAT5 (pSTAT5)
-
Cell Treatment: Seed both this compound-sensitive and -resistant cells. Treat with DMSO (vehicle control), this compound, or other inhibitors for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against pSTAT5 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total STAT5 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Visualizations
Caption: Mechanisms of this compound resistance.
Caption: Workflow for generating and characterizing resistant cell lines.
Caption: Logic for selecting combination therapies.
References
- 1. Myelofibrosis: Treatment Options After this compound Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. targetedonc.com [targetedonc.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound-based combinations in the treatment of myelofibrosis: worth looking forward to - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Type II mode of JAK2 inhibition and destabilization are potential therapeutic approaches against the this compound resistance driven myeloproliferative neoplasms [frontiersin.org]
Interpreting Off-Target Effects of Ruxolitinib: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and interpreting the off-target effects of Ruxolitinib in kinase assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
This compound is a potent and selective inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1] Its primary targets are JAK1 and JAK2, which are crucial components of the JAK-STAT signaling pathway that regulates hematopoiesis and immune responses.[1][2] this compound binds competitively to the ATP-binding site of the JAK1 and JAK2 kinase domains.[1][3]
Q2: What are the known off-target effects of this compound?
While highly selective, this compound can inhibit other kinases, particularly at higher concentrations. In broad kinase screening panels, this compound has shown inhibitory activity against other members of the JAK family, such as TYK2, and a range of other kinases like ROCK1/2 and MAP3K2.[3][4] Understanding these off-target interactions is critical, as they can lead to unexpected biological effects or toxicities.
Q3: My experiment shows an unexpected phenotype even with confirmed JAK-STAT inhibition. Could this be an off-target effect?
Yes, this is a common scenario when working with kinase inhibitors. If you have confirmed that the canonical JAK-STAT pathway is inhibited (e.g., by measuring decreased phosphorylation of STAT proteins) but still observe a cellular phenotype, it is plausible that this effect is mediated by one of this compound's off-targets. For example, inhibition of ROCK kinases could affect cell migration and morphology, which might be independent of JAK-STAT signaling.
Q4: How can I experimentally validate a suspected off-target effect?
Validating an off-target effect requires a multi-faceted approach:
-
Kinome Profiling: Screen this compound against a large panel of kinases to identify potential off-target interactions.
-
Orthogonal Inhibitors: Use a structurally different inhibitor with the same primary target (JAK1/2) to see if the phenotype is reproduced. If the phenotype persists with this compound but not the other inhibitor, it suggests an off-target effect.
-
Rescue Experiments: Introduce a drug-resistant mutant of the primary target (e.g., a mutated JAK2). This should reverse the on-target effects, but any remaining phenotype can be attributed to off-target activity.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of this compound to a suspected off-target protein within intact cells by measuring changes in the protein's thermal stability.
This compound Kinase Selectivity Profile
The following tables summarize the inhibitory activity of this compound against its primary targets and a selection of potential off-targets identified through kinome screening.
Table 1: this compound Activity Against Primary JAK Kinase Targets
| Kinase | Assay Type | IC50 (nM) | Reference |
|---|---|---|---|
| JAK1 | In vitro kinase assay | 3.3 | [3] |
| JAK2 | In vitro kinase assay | 2.8 | [3] |
| TYK2 | In vitro kinase assay | 19 | [3] |
| JAK3 | In vitro kinase assay | 428 |[3] |
Table 2: this compound Off-Target Binding Profile (KINOMEscan®)
Data represents the dissociation constant (Kd), where a lower value indicates stronger binding.
| Off-Target Kinase | Kd (nM) | Reference |
| TYK2 | 0.9 | [4] |
| JAK3 | 2.0 | [4] |
| JAK1 | 3.4 | [4] |
| MAP3K2 | 41.0 | [4] |
| CAMK2A | 46.0 | [4] |
| ROCK2 | 52.0 | [4] |
| ROCK1 | 60.0 | [4] |
| DCAMKL1 | 68.0 | [4] |
| DAPK1 | 72.0 | [4] |
| DAPK3 | 89.0 | [4] |
| CAMK2D | 90.0 | [4] |
| LRRK2 (G2019S) | 90.0 | [4] |
| DAPK2 | 97.0 | [4] |
| GAK | 99.0 | [4] |
Visualizing Pathways and Workflows
Caption: Simplified JAK-STAT signaling pathway showing this compound's mechanism of action.
Troubleshooting Guide
Problem: An unexpected or inconsistent cellular phenotype is observed when treating with this compound, which does not correlate with the known function of JAK1/2.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Assay
This protocol outlines a standard method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a purified kinase.
Objective: To quantify the concentration of this compound required to inhibit 50% of a specific kinase's enzymatic activity.
Materials:
-
Purified, recombinant active kinase (e.g., JAK2, ROCK1)
-
Specific peptide substrate for the kinase
-
This compound stock solution (e.g., 10 mM in DMSO)
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
Kinase detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well assay plates
-
Plate reader compatible with the detection reagent
Methodology:
-
Compound Dilution: Prepare a serial dilution of this compound in assay buffer. Typically, an 11-point, 3-fold dilution series is created, starting from a high concentration (e.g., 10 µM). Include a DMSO-only vehicle control.
-
Reaction Setup: Add 5 µL of the diluted this compound or vehicle control to the wells of a 384-well plate.
-
Kinase Addition: Add 10 µL of the kinase-substrate mixture (prepared in assay buffer) to each well.
-
Initiation: Start the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be close to its Km value for the specific kinase.
-
Incubation: Gently shake the plate for 60 seconds and incubate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure kinase activity by adding the detection reagent according to the manufacturer's instructions. This typically involves a second incubation period.
-
Measurement: Read the plate on a compatible plate reader (e.g., measuring luminescence or fluorescence).
-
Data Analysis: Normalize the data to the vehicle control (0% inhibition) and a no-kinase control (100% inhibition). Plot the percent inhibition against the logarithm of this compound concentration and fit the data using a sigmoidal dose-response curve to calculate the IC₅₀ value.
Protocol 2: Cellular Thermal Shift Assay (CETSA®) Workflow
This protocol describes a workflow to confirm the direct binding of this compound to a target protein in a cellular environment.
Objective: To determine if this compound binding stabilizes a target protein against thermal denaturation in intact cells.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat them with either this compound at a specific concentration (e.g., 1 µM) or a vehicle control (DMSO) for a set time (e.g., 1 hour).
-
Heating Step: After treatment, harvest the cells and resuspend them. Aliquot the cell suspension and heat the different aliquots to a range of temperatures for 3 minutes to induce protein denaturation. A typical range is 40°C to 60°C.
-
Lysis and Fractionation: Lyse the cells using freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by high-speed centrifugation.
-
Detection: Collect the supernatant containing the soluble proteins. Analyze the amount of the specific target protein remaining in the soluble fraction using quantitative Western blotting or other sensitive protein detection methods like ELISA or mass spectrometry.
-
Data Analysis: For each temperature point, quantify the amount of soluble target protein. Plot the percentage of soluble protein relative to the non-heated control against the temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates that the drug has bound to and stabilized the target protein.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. guidetopharmacology.org [guidetopharmacology.org]
- 4. Off-Target Effects of BCR-ABL and JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Ruxolitinib IC50 variability between different cell lines
This technical support center provides guidance for researchers, scientists, and drug development professionals who are working with the JAK1/2 inhibitor, Ruxolitinib. It addresses the common issue of IC50 variability across different cell lines and provides troubleshooting strategies to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[1][2] These enzymes are critical components of the JAK-STAT signaling pathway, which regulates the transcription of genes involved in cell proliferation, survival, and immune responses.[1] By inhibiting JAK1 and JAK2, this compound blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby downregulating the expression of target genes.[1] This mechanism of action makes it an effective therapeutic for myeloproliferative neoplasms (MPNs) like myelofibrosis and polycythemia vera, which are often characterized by hyperactive JAK-STAT signaling.[1]
Q2: Why do this compound IC50 values vary significantly between different cell lines?
The half-maximal inhibitory concentration (IC50) of this compound can differ by orders of magnitude across various cell lines. This variability is not unexpected and is influenced by several key biological factors:
-
Genetic Background of the Cell Line: The presence of specific mutations, particularly the activating JAK2 V617F mutation, renders cells highly dependent on the JAK-STAT pathway for survival and proliferation.[3] Cell lines harboring this mutation are generally more sensitive to this compound.
-
Expression Levels of JAK/STAT Proteins: The relative abundance of JAK1, JAK2, and STAT proteins can influence the drug's efficacy. Cells with higher expression levels of the target kinases may require higher concentrations of the inhibitor to achieve a 50% reduction in activity.
-
Cellular Dependence on the JAK-STAT Pathway: Even in the absence of activating mutations, some cell lines are inherently more reliant on JAK-STAT signaling for their growth and survival. This dependency can be cell-type specific and contributes to differential sensitivity.
-
Presence of Alternative Signaling Pathways: Cancer cells can develop resistance to targeted therapies by activating alternative or "bypass" signaling pathways to sustain their growth. The presence and activity of such pathways can reduce the cell's reliance on JAK-STAT signaling and thus decrease its sensitivity to this compound.
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps, can actively remove this compound from the cell, thereby reducing its intracellular concentration and apparent potency.
Q3: What are the typical IC50 ranges for this compound in commonly used cell lines?
The IC50 values for this compound are highly dependent on the cell line and the assay conditions. Below is a summary of reported IC50 values from various studies. It is crucial to note that direct comparison of these values should be done with caution, as the experimental methodologies can vary.
| Cell Line | JAK2 Status | IC50 (nM) | Assay Conditions/Notes |
| HEL | V617F positive | 325 | Cell viability assay after 72h treatment.[4] |
| UKE-1 | V617F positive | 73 | Cell viability assay after 72h treatment.[4] |
| SET-2 | V617F positive | 55 | Cell viability assay after 72h treatment.[4] |
| Ba/F3-JAK2V617F | Engineered | 127 | Proliferation assay.[5][6] |
| K-562 | V617F negative | 20,000 (20 µM) | Cytotoxicity assay at 48h.[7] |
| NCI-BL 2171 | Not specified | 23,600 (23.6 µM) | Cytotoxicity assay at 48h.[7] |
| U87MG | Not specified | 94,070 (94.07 µM) | Cytotoxicity assay at 24h.[7] |
Signaling Pathway Diagram
Troubleshooting Guide
Issue 1: My IC50 value is significantly different from the literature.
This is a common issue that can arise from a variety of factors.[8] A systematic approach to troubleshooting can help identify the root cause.
| Possible Cause | Recommended Solution |
| Cell Line Integrity | Authenticate your cell line using Short Tandem Repeat (STR) profiling. Genetic drift can occur with high passage numbers, so it is recommended to use cells from a low-passage, validated stock.[8][9] |
| Cell Health and Passage Number | Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment. Avoid using cells that are over-confluent or have been in culture for an extended period. |
| Reagent Quality | Prepare fresh this compound stock solutions and verify the concentration. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5] |
| Assay Conditions | Optimize cell seeding density to ensure that cells are not over-confluent at the end of the assay. The duration of drug incubation can also significantly impact the IC50 value. |
| Protocol Differences | The specific cell viability assay used (e.g., MTT, MTS, CellTiter-Glo) can yield different IC50 values. Ensure that your protocol is consistent with the literature you are comparing to. |
Issue 2: High variability between replicate wells or experiments.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure the cell suspension is homogenous before and during plating. Use a multichannel pipette for seeding and allow the plate to sit at room temperature for 15-20 minutes before incubation to ensure even cell distribution.[8] |
| Pipetting Errors | Calibrate pipettes regularly and use appropriate pipetting techniques. Pre-wetting pipette tips can improve accuracy.[8] |
| Edge Effects | The outer wells of a microplate are prone to evaporation, which can affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS to create a humidity barrier.[8] |
| Reagent Preparation | Ensure all reagents, including media and drug dilutions, are well-mixed before being added to the wells. |
Troubleshooting Workflow
Experimental Protocols
Protocol: IC50 Determination using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol outlines a common method for determining the IC50 of this compound. The CellTiter-Glo® assay quantifies ATP, which is an indicator of metabolically active, viable cells.[11][12]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (powder or stock solution)
-
DMSO (for dissolving this compound)
-
Sterile, opaque-walled 96-well plates (for luminescence assays)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to the desired seeding density in complete culture medium. This should be optimized for each cell line to ensure cells are not over-confluent at the end of the assay.
-
Dispense 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow cells to attach.[13]
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.[5] A typical stock concentration is 10-50 mM.
-
Perform a serial dilution of the this compound stock solution in complete culture medium to achieve the desired final concentrations for the dose-response curve. It is recommended to perform a 2- or 4-fold dilution series.[13]
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).[13]
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells. It is recommended to have at least three replicate wells for each concentration.
-
-
Incubation:
-
Return the plate to the 37°C incubator and incubate for the desired treatment period (e.g., 48 or 72 hours). The optimal incubation time may vary depending on the cell line and should be determined empirically.[13]
-
-
CellTiter-Glo® Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[11][13]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.[11]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[13]
-
Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.[11][13]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11][13]
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all other readings.
-
Normalize the data by expressing the luminescence of the this compound-treated wells as a percentage of the average vehicle control luminescence (set to 100%).
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the dose-response curve and determine the IC50 value. Software such as GraphPad Prism is recommended for this analysis.[13]
-
IC50 Determination Workflow
References
- 1. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Pharmacodynamics of this compound: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modification of the Histone Landscape with JAK Inhibition in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Cell Signaling Technology [cellsignal.com]
- 6. Efficacy and Safety of this compound in the Treatment of Patients with Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.de]
- 11. OUH - Protocols [ous-research.no]
- 12. Cell viability assay and IC50 estimation [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Managing Hematological Toxicities of Ruxolitinib in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ruxolitinib in animal models. The information is designed to help manage and mitigate potential hematological toxicities, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common hematological toxicities observed with this compound in animal models?
A1: The most frequently reported hematological toxicities associated with this compound administration in animal models are anemia and thrombocytopenia.[1][2][3][4] These effects are considered "on-target" as they stem from the inhibition of JAK2, a kinase crucial for erythropoietin and thrombopoietin signaling pathways that regulate red blood cell and platelet production, respectively.[3][5]
Q2: At what point during a study do hematological toxicities typically appear in animal models?
A2: Dose-dependent anemia is often observed to reach its lowest point (nadir) between 8 and 12 weeks after the start of this compound treatment.[6] However, the onset and severity can vary depending on the animal model, the dose, and the administration route. Close monitoring of hematological parameters is crucial, especially during the initial 4 to 12 weeks of the study.[7]
Q3: What are the recommended starting doses of this compound in mice, and how do they relate to hematological toxicity?
A3: this compound has been administered in mice through various methods, including oral gavage and medicated chow. Doses can range from 15 mg/kg to 90 mg/kg daily.[8][9] For example, a dose of 60 mg/kg administered twice daily by oral gavage has been used in some studies.[10] Another approach is incorporating this compound into the chow at a concentration of 2 g/kg.[10] It is important to note that higher doses are more likely to induce hematological side effects. Therefore, the selection of a starting dose should be carefully considered based on the specific animal model and study objectives.
Q4: Can this compound treatment be continued if hematological toxicities are observed?
A4: Yes, in many cases, this compound treatment can be continued with appropriate management. The primary strategies for managing hematological toxicities are dose reduction and temporary interruption of treatment.[5][7] The goal is to find a therapeutic dose that minimizes adverse effects while maintaining efficacy.
Q5: Are there any supportive care measures that can be used to manage this compound-induced anemia in animal models?
A5: While not extensively detailed in many preclinical studies, supportive care strategies used in clinical practice can be adapted for animal models. For anemia, this could include the administration of erythropoiesis-stimulating agents (ESAs) or blood transfusions in severe cases, though these interventions should be carefully considered and justified in the experimental design as they can be confounding factors.
Troubleshooting Guide
This guide provides a systematic approach to identifying and managing hematological toxicities during your in-vivo studies with this compound.
Issue 1: Significant Decrease in Hemoglobin Levels (Anemia)
-
Initial Observation: A statistically significant drop in hemoglobin (Hgb) or hematocrit (Hct) levels compared to baseline or control animals.
-
Troubleshooting Steps:
-
Confirm the Finding: Repeat the complete blood count (CBC) to rule out measurement error.
-
Assess Clinical Signs: Observe the animals for clinical signs of anemia, such as pale footpads and ears, lethargy, or increased respiratory rate.
-
Review Dosing: Correlate the onset of anemia with the this compound dose and duration of treatment. Anemia is a known dose-dependent effect.[5][6]
-
Implement Dose Modification:
-
Mild to Moderate Anemia: Consider a dose reduction of this compound. A stepwise reduction (e.g., by 25-50%) is a reasonable starting point.
-
Severe Anemia: A temporary interruption of dosing may be necessary until hemoglobin levels recover to a safe range.
-
-
Monitor Recovery: After dose modification, increase the frequency of CBC monitoring (e.g., weekly) to track the recovery of hemoglobin levels.
-
Consider Supportive Care: In cases of severe, life-threatening anemia, consult with veterinary staff regarding the possibility of red blood cell transfusions.
-
Issue 2: Significant Decrease in Platelet Counts (Thrombocytopenia)
-
Initial Observation: A substantial drop in platelet count compared to baseline or control animals.
-
Troubleshooting Steps:
-
Confirm the Finding: Perform a repeat platelet count to verify the initial result.
-
Assess for Bleeding: Carefully examine the animals for any signs of spontaneous bleeding, such as petechiae, ecchymosis (bruising), or hemorrhage.
-
Review Dosing: Thrombocytopenia is the most common dose-limiting toxicity of this compound.[2][11]
-
Implement Dose Modification:
-
Mild to Moderate Thrombocytopenia: A dose reduction is recommended.
-
Severe Thrombocytopenia: Interrupt this compound administration until platelet counts recover to a safer level.
-
-
Monitor Recovery: After dose adjustment, monitor platelet counts closely (e.g., every 2-4 days) until they stabilize.
-
Supportive Care: If bleeding occurs, platelet transfusions may be considered in consultation with a veterinarian.
-
Data Presentation
The following tables provide a guideline for this compound dose adjustments based on hematological parameters, adapted from clinical recommendations for preclinical use.
Table 1: Recommended Dose Adjustments for this compound-Induced Anemia in Animal Models
| Hemoglobin (Hgb) Level | Platelet Count | Recommended Action |
| ≥12 g/dL | ≥100 x 10⁹/L | No dose change required. |
| 10 to <12 g/dL | 75 to <100 x 10⁹/L | Consider dose reduction to avoid interruptions. |
| 8 to <10 g/dL | 50 to <75 x 10⁹/L | Reduce dose (e.g., by 50%). |
| <8 g/dL | <50 x 10⁹/L | Interrupt dosing until recovery. |
Note: These values are adapted from clinical guidelines and should be adjusted based on the specific animal model and baseline hematological values.[12]
Table 2: Recommended Dose Adjustments for this compound-Induced Thrombocytopenia in Animal Models
| Platelet Count | Recommended Action |
| 100 to <125 x 10⁹/L | If at a high dose, consider a dose reduction (e.g., by 20-25%). |
| 75 to <100 x 10⁹/L | Reduce dose (e.g., to a mid-range dose). |
| 50 to <75 x 10⁹/L | Reduce to a low dose (e.g., 5 mg/kg/day). |
| <50 x 10⁹/L | Interrupt dosing until recovery. |
Note: These values are adapted from clinical guidelines and should be adjusted based on the specific animal model and baseline hematological values.[13]
Experimental Protocols
Protocol 1: Hematological Monitoring in this compound-Treated Animal Models
-
Baseline Blood Collection: Prior to the first dose of this compound, collect a baseline blood sample from all animals to establish normal hematological parameters.
-
Blood Collection Method: Use a consistent and minimally stressful method for blood collection, such as saphenous vein, tail vein, or retro-orbital sinus (with appropriate anesthesia).
-
Frequency of Monitoring:
-
Initial Phase (First 4 weeks): Perform a complete blood count (CBC) weekly to detect early signs of toxicity.
-
Maintenance Phase (After 4 weeks): If hematological parameters are stable, the frequency can be reduced to every 2-4 weeks.[7]
-
Following Dose Adjustment: Increase monitoring frequency to weekly until new stable levels are achieved.
-
-
Parameters to Analyze: The CBC should include, at a minimum:
-
Hemoglobin (Hgb)
-
Hematocrit (Hct)
-
Red Blood Cell (RBC) count
-
Platelet (PLT) count
-
White Blood Cell (WBC) count with differential
-
Protocol 2: this compound Administration
-
Oral Gavage:
-
Prepare a fresh suspension of this compound in an appropriate vehicle (e.g., 0.5% methylcellulose and 5% N,N-dimethylacetamide in water) daily.[9]
-
Administer the calculated dose based on the most recent body weight.
-
Administer twice daily (BID) to maintain consistent plasma levels, as this compound has a short half-life.[8]
-
-
Medicated Chow:
-
Incorporate a specified concentration of this compound into the rodent chow (e.g., 2000 mg/kg).[10]
-
Ensure even distribution of the drug within the chow.
-
Monitor food consumption to estimate the daily dose received by each animal.
-
Visualizations
Signaling Pathways
Caption: this compound inhibits JAK1/2, blocking STAT phosphorylation and subsequent gene expression essential for hematopoiesis.
Experimental Workflow
Caption: Workflow for this compound administration and hematological toxicity monitoring in animal models.
Troubleshooting Decision Tree
Caption: Decision tree for managing this compound-induced anemia or thrombocytopenia in animal studies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound for the treatment of myelofibrosis: its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Management of cytopenias in patients with myelofibrosis treated with this compound and effect of dose modifications on efficacy outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of a novel dosing strategy for this compound in the treatment of patients with myelofibrosis and anemia: the REALISE phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hcp.jakafi.com [hcp.jakafi.com]
- 8. Efficacy of combined low-dose this compound and cyclosporine in murine immune bone marrow failure | Haematologica [haematologica.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Efficacy of JAK1/2 inhibition in murine immune bone marrow failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and Safety of this compound in the Treatment of Patients with Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reference.medscape.com [reference.medscape.com]
- 13. drugs.com [drugs.com]
Ruxolitinib paradoxical JAK2 hyperphosphorylation explained
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the paradoxical hyperphosphorylation of JAK2 induced by ruxolitinib.
Frequently Asked Questions (FAQs)
Q1: What is the paradoxical hyperphosphorylation of JAK2 observed with this compound treatment?
A1: this compound, a type I JAK inhibitor, has been observed to paradoxically increase the phosphorylation of JAK2 at its activation loop tyrosines (Tyr1007/Tyr1008), even while it inhibits downstream signaling pathways like STAT phosphorylation.[1][2][3] This phenomenon is termed "paradoxical hyperphosphorylation" because an inhibitor is expected to decrease, not increase, the phosphorylation of its target kinase.
Q2: What is the underlying mechanism of this compound-induced paradoxical JAK2 hyperphosphorylation?
A2: The current understanding is that this compound, as an ATP-competitive type I inhibitor, binds to and stabilizes the active conformation of the JAK2 kinase domain.[4][5] This stabilization, while blocking the kinase's catalytic activity, shields the phosphorylated Tyr1007/1008 residues within the activation loop from cellular phosphatases.[1][3][4] This protection from dephosphorylation leads to an accumulation of phosphorylated JAK2 over time. This is considered an intrinsic mechanism of the JAK2 kinase in the presence of this type of inhibitor.[1][3]
Q3: Does this paradoxical effect occur with all JAK2 mutants or only the wild-type?
A3: The paradoxical hyperphosphorylation has been notably observed in cells expressing the JAK2-V617F mutation, which is common in myeloproliferative neoplasms.[1][2][3] However, it is not exclusive to the mutant form. Studies have shown that this effect is dependent on a functional kinase domain, as it is not observed in kinase-dead mutants (e.g., JAK2-V617F + K882R) or certain this compound-resistant mutants (e.g., V617F + L983F).[1][3]
Q4: What are the experimental consequences of this paradoxical hyperphosphorylation?
A4: A significant consequence is the potential for a "rebound effect" upon withdrawal of this compound. The accumulated pool of hyperphosphorylated JAK2 can lead to a rapid and potent reactivation of downstream signaling, such as STAT5 phosphorylation, once the inhibitor is removed.[1][3] This has been linked to a clinical "withdrawal syndrome" in patients.[2][6]
Q5: How do type II JAK inhibitors differ from this compound in this regard?
A5: Type II JAK inhibitors bind to the inactive conformation of the kinase. Consequently, they do not stabilize the active, phosphorylated state and are not associated with paradoxical JAK2 hyperphosphorylation or the subsequent withdrawal signaling.[2]
Troubleshooting Guides
Issue 1: Unexpectedly high pJAK2 levels in Western blots after this compound treatment.
-
Possible Cause 1: This may be the expected paradoxical hyperphosphorylation.
-
Troubleshooting Step: To confirm, check the phosphorylation status of downstream targets like STAT3 or STAT5. If pSTAT levels are decreased while pJAK2 levels are maintained or increased, this is consistent with the paradoxical effect.[7]
-
-
Possible Cause 2: Incorrect antibody used.
-
Troubleshooting Step: Ensure you are using a validated antibody specific for the phosphorylated tyrosines in the JAK2 activation loop (pTyr1007/1008).
-
-
Possible Cause 3: Suboptimal this compound concentration.
-
Troubleshooting Step: Perform a dose-response experiment. The paradoxical effect is dose-dependent.[2]
-
Issue 2: Difficulty in immunoprecipitating pJAK2 from this compound-treated cells.
-
Possible Cause: The binding of this compound may induce a conformational change in JAK2 that masks the epitope for the anti-pJAK2 antibody.
-
Troubleshooting Step: It has been reported that antibodies against pTyr1007/1008 may fail to immunoprecipitate native JAK2-V617F in the presence of this compound, despite hyperphosphorylation.[1][3] Consider using a denaturing immunoprecipitation protocol or a different antibody that recognizes an epitope accessible in the this compound-bound conformation.
-
Issue 3: Inconsistent results in cell viability assays with this compound.
-
Possible Cause 1: Variation in cell seeding density.
-
Troubleshooting Step: Ensure consistent cell numbers are plated for each experiment, as cell density can affect the response to treatment.
-
-
Possible Cause 2: Fluctuation in incubation time.
-
Troubleshooting Step: Adhere to a strict incubation timeline (e.g., 48 or 72 hours) for all experiments to ensure comparability of results.
-
-
Possible Cause 3: Incomplete dissolution of this compound.
-
Troubleshooting Step: Prepare fresh dilutions of this compound from a DMSO stock for each experiment to ensure accurate and consistent concentrations.
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | JAK2 Status | IC50 (nM) | Assay Type |
| HEL | V617F | 186 | Cell Growth |
| Ba/F3-EpoR-JAK2V617F | V617F | ~100-130 | Cell Proliferation |
| K-562 | BCR-ABL | >25,000 | Cell Proliferation |
| L-428 | - | 74,900 | Cell Proliferation |
| HDLM-2 | - | 15,700 | Cell Proliferation |
| Karpas-1106P | - | 43,800 | Cell Proliferation |
Table 2: Dose-Dependency of this compound-Induced Withdrawal Signaling
| This compound Concentration (vs. in vitro IC50) | Effect on STAT Activation Upon Withdrawal |
| 4x IC50 | Less downstream STAT activation |
| 20x IC50 | Moderate downstream STAT activation |
| 100x IC50 | Prominent downstream STAT activation |
Experimental Protocols
1. Western Blotting for pJAK2 and pSTAT5
-
Cell Culture and Treatment: Plate cells (e.g., Ba/F3-JAK2V617F) at a density of 0.5 x 10^6 cells/mL. Treat with desired concentrations of this compound or vehicle (DMSO) for the specified duration (e.g., 3-4 hours).
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against pJAK2 (Tyr1007/1008), total JAK2, pSTAT5 (Tyr694), and total STAT5 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
2. Non-Denaturing Immunoprecipitation
-
Cell Lysis: Lyse this compound- or vehicle-treated cells in a non-denaturing lysis buffer (e.g., NP-40 buffer containing 150 mM NaCl, 50 mM Tris pH 7.6, 1% NP-40, and protease/phosphatase inhibitors).
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-pJAK2 (Tyr1007/1008) antibody overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Analysis: Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer and analyze by Western blotting for JAK2.
3. Cell Viability (MTS/WST-1) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.
-
Drug Treatment: The following day, add serial dilutions of this compound or vehicle control to the wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Reagent Addition: Add 20 µL of MTS or WST-1 reagent to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 490 nm (for MTS) or 450 nm (for WST-1) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Visualizations
Caption: Canonical JAK-STAT Signaling Pathway.
Caption: this compound's Mechanism of Paradoxical JAK2 Hyperphosphorylation.
Caption: A Typical Experimental Workflow to Study this compound's Effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Accumulation of JAK activation loop phosphorylation is linked to type I JAK inhibitor withdrawal syndrome in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound mediated paradoxical JAK2 hyperphosphorylation is due to the protection of activation loop tyrosines from phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Persistence of myelofibrosis treated with this compound: biology and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Managing and Mitigating Discontinuation Syndrome With this compound and Other Novel JAK Inhibitors for Myelofibrosis [jhoponline.com]
- 7. This compound mediated paradoxical JAK2 hyperphosphorylation is due to the protection of activation loop tyrosines from phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
Ruxolitinib degradation products and their impact on experiments
This technical support center provides troubleshooting guidance and frequently asked questions regarding the degradation of ruxolitinib and its potential impact on experimental outcomes. This resource is intended for researchers, scientists, and drug development professionals working with this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation due to this compound degradation.
Question: My cell-based assay is showing variable or lower-than-expected efficacy with this compound. Could degradation be the cause?
Answer: Yes, degradation of this compound can lead to a decrease in the concentration of the active compound, resulting in reduced efficacy. This compound is susceptible to degradation under certain conditions, particularly hydrolysis in aqueous solutions and photodegradation upon exposure to light.[1][2]
Troubleshooting Steps:
-
Review Solution Preparation and Storage:
-
Prepare fresh stock solutions of this compound in a suitable solvent like DMSO.[3]
-
Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles.[3]
-
Store stock solutions at -20°C or -80°C for up to 3 months to maintain potency.[3]
-
When preparing working solutions in aqueous media, use them immediately or conduct a stability study in your specific cell culture medium.
-
-
Protect from Light:
-
This compound is known to be sensitive to light.[2]
-
Prepare and store solutions in amber vials or vials wrapped in aluminum foil to prevent photodegradation.
-
-
Control pH of Aqueous Solutions:
-
This compound is more stable in acidic conditions compared to alkaline conditions, where it shows a rapid decline in concentration.[4]
-
Ensure the pH of your experimental buffers and media is stable and within the optimal range.
-
-
Analyze Compound Integrity:
-
If variability persists, it is advisable to analyze the concentration and purity of your this compound stock and working solutions using a stability-indicating HPLC method.
-
Question: I have observed unexpected peaks in my HPLC analysis of this compound samples. What could be the source of these peaks?
Answer: The appearance of new peaks in your chromatogram likely indicates the presence of this compound degradation products. The formation of these impurities can be influenced by factors such as pH, temperature, light exposure, and the presence of oxidative agents.[5][6]
Troubleshooting Steps:
-
Correlate Peaks with Stress Conditions:
-
Review the handling and storage conditions of the samples that show unexpected peaks. Compare them with control samples that were freshly prepared and properly stored.
-
Consider if the samples were exposed to acidic or basic conditions, high temperatures, or prolonged light.
-
-
Characterize Unknown Peaks:
-
If you have access to mass spectrometry (LC-MS), this technique can be used to determine the mass-to-charge ratio (m/z) of the unknown peaks, which can help in their identification by comparing with known degradation products.[6]
-
-
Perform a Forced Degradation Study:
-
To proactively identify potential degradation products, you can perform a forced degradation study on a this compound standard. This involves intentionally exposing the drug to harsh conditions (acid, base, oxidation, heat, light) to generate and identify the resulting degradants.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of this compound?
A1: this compound primarily degrades through hydrolysis and photodegradation.[2][6]
-
Hydrolysis: Occurs in aqueous solutions and is significant under both acidic and basic conditions, leading to the formation of several hydrolytic products.[6] this compound shows greater instability in alkaline and oxidative conditions.[4]
-
Photodegradation: this compound is sensitive to light, and exposure can lead to the formation of photoproducts through photo-oxidation, which may involve the opening of the pyrrole ring.[2][7]
Q2: What are the major identified degradation products of this compound?
A2: Several degradation products have been identified and characterized under various stress conditions.[4][6] The main hydrolytic degradation products formed under acidic and basic conditions include:
-
(R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide (this compound Amide Impurity)[6][8]
-
(R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid (this compound Acid Impurity)[6][9]
-
4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine[6]
-
(R)-3-(4-(6-amino-5-formylpyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile[4]
Q3: Do this compound degradation products have biological activity that could affect my experiments?
A3: While direct experimental data on the biological activity of each specific degradation product is limited, there are important considerations:
-
Oxidative Metabolites: The oxidative metabolites of this compound are known to be pharmacologically active, retaining 1/2 to 1/5th of the activity of the parent compound and contributing to about 18% of the overall pharmacodynamic activity.[10]
-
Structural Similarity: Some degradation products retain the core 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine structure, which is crucial for JAK inhibition. For instance, compounds with this core structure have been shown to be potent JAK1 and JAK2 inhibitors.[10] This suggests that certain degradation products might retain some level of biological activity, potentially acting as weaker inhibitors or modulators of the JAK-STAT pathway.
-
Potential for Interference: Even if inactive, the presence of degradation products can lead to an overestimation of the actual concentration of active this compound, resulting in inaccurate dose-response curves and interpretation of results.
Q4: How can I minimize this compound degradation in my experiments?
A4: To ensure the stability of this compound and the reliability of your experimental results, follow these best practices:
-
Solvent and Storage: Dissolve this compound in a non-aqueous solvent like DMSO for stock solutions and store them at low temperatures (-20°C or -80°C).[3]
-
Fresh Preparations: Prepare aqueous working solutions fresh for each experiment from the stock solution.
-
Light Protection: Always protect this compound solutions from light by using amber vials or by wrapping containers with aluminum foil.
-
pH Control: Maintain a stable pH in your experimental setup, preferably on the acidic side if compatible with your assay, as this compound is more stable in acidic conditions.[4]
-
Temperature Control: Avoid exposing this compound solutions to high temperatures for extended periods.
Data on this compound Degradation
The following table summarizes the degradation of this compound under different stress conditions as reported in a forced degradation study.
| Stress Condition | Time (hours) | Degradation (%) |
| Acid Hydrolysis (0.1 M HCl) | 24 | 18.64 |
| Basic Hydrolysis (0.1 M NaOH) | 24 | Not specified, but degradation is rapid |
| Oxidative (3% H₂O₂) | 24 | 10.59 |
| Thermal (50°C) | 24 | 1.08 |
| UV Light (254nm) | 24 | 3.67 |
Data adapted from a forced degradation study of this compound API.[11]
Key Experimental Protocols
1. Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study of this compound to identify potential degradation products.
-
Objective: To generate this compound degradation products under various stress conditions for identification and characterization.
-
Materials: this compound standard, HPLC grade methanol and acetonitrile, hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂), HPLC system with UV or MS detector.
-
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Reflux the solution for a specified period (e.g., 60 minutes at 70°C).[4]
-
Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.
-
Dilute with mobile phase to a final concentration suitable for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature or reflux for a specified period.
-
Neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for a specified time (e.g., 24 hours), protected from light.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid this compound powder in an oven at a specified temperature (e.g., 50°C) for 24 hours.[11]
-
Dissolve the heat-stressed powder in the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (e.g., in mobile phase) to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.[11]
-
Analyze the solution by HPLC.
-
-
Analysis: Analyze all samples along with a non-stressed control solution by a stability-indicating HPLC or LC-MS method.
-
2. Stability-Indicating RP-HPLC Method
This protocol provides an example of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound and the separation of its degradation products.
-
Objective: To separate and quantify this compound from its degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Procedure:
-
Standard Solution Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 50 µg/mL).[5]
-
Sample Preparation: Dilute the samples from the forced degradation study or experimental assays with the mobile phase to a concentration within the linear range of the method.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Calculate the amount of this compound in the samples by comparing the peak area with that of the standard solution. The percentage of degradation can be calculated by comparing the peak area of this compound in stressed samples to that in the control sample.
-
Visualizations
JAK-STAT Signaling Pathway and this compound Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2102675-42-1|(R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide|BLD Pharm [bldpharm.com]
- 4. Detection and structure elucidation of the new degradation impurities in the pharmaceutical formulations of this compound hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LC-HRMS studies on this compound degradation: a comprehensive approach during drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-HRMS studies on this compound degradation: a comprehensive approach during drug development - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijamscr.com [ijamscr.com]
- 12. phmethods.net [phmethods.net]
Technical Support Center: Adjusting Ruxolitinib Dosage for Long-Term In Vivo Studies
Welcome to the technical support center for researchers utilizing Ruxolitinib in long-term in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in long-term mouse studies?
A common starting dose for this compound in mouse models is in the range of 30-60 mg/kg, administered orally twice daily.[1][2] However, the optimal starting dose can vary depending on the specific mouse strain, disease model, and experimental endpoint. For example, in a carcinogenicity study, doses ranged from 15 to 125 mg/kg/day.[3] It is always recommended to perform a pilot study to determine the maximum tolerated dose (MTD) in your specific model.
Q2: How should I prepare this compound for oral gavage?
This compound can be prepared as a suspension for oral gavage. A common vehicle is sterile purified water containing 0.5% methylcellulose and 0.025% Tween 20.[3] It is crucial to ensure the suspension is homogenous before each administration. Formulations are often prepared biweekly and stored appropriately.[3]
Q3: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Janus kinases 1 and 2 (JAK1 and JAK2).[4][5] These enzymes are key components of the JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines and growth factors involved in hematopoiesis and immune function.[6][7] By inhibiting JAK1 and JAK2, this compound disrupts these signaling pathways, leading to reduced cell proliferation and inflammation.[8]
Q4: What are the expected on-target toxicities of this compound in mice?
The most common and expected adverse effects of this compound are dose-dependent hematological toxicities, specifically thrombocytopenia (low platelet count) and anemia (low red blood cell count).[4][8][9] This is a direct consequence of its mechanism of action, as JAK2 is essential for the signaling of thrombopoietin and erythropoietin. Myelosuppression is a key dose-limiting toxicity.[8]
Q5: How frequently should I monitor the health of the animals during a long-term study?
Close monitoring is critical for the duration of the study. This should include:
-
Daily: General health checks, including activity level, posture, and grooming.
-
Twice weekly: Body weight measurement.
-
Weekly to Bi-weekly: Complete blood counts (CBCs) to monitor for anemia, thrombocytopenia, and neutropenia, especially during the initial phase of the study until a stable dose is achieved.[10]
Troubleshooting Guides
Issue 1: Managing Body Weight Loss
Symptom: Mice exhibit a significant and progressive loss of body weight.
Possible Causes:
-
Drug toxicity
-
Disease progression
-
Dehydration or reduced food intake
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Assess the degree of weight loss. | A weight loss of 15-20% from baseline is generally considered a humane endpoint and may necessitate euthanasia. |
| 2 | Temporarily interrupt dosing. | Suspend this compound administration for 2-3 days to see if body weight stabilizes or recovers. |
| 3 | Provide supportive care. | Ensure easy access to food and water. Consider providing a nutrient-rich, soft diet or hydration support (e.g., subcutaneous fluids) if necessary. |
| 4 | Re-initiate dosing at a reduced level. | If body weight stabilizes or improves, restart this compound at a 25-50% lower dose. |
| 5 | Monitor closely. | Continue to monitor body weight and clinical signs daily after re-initiating treatment. |
Issue 2: Hematological Toxicity (Anemia and Thrombocytopenia)
Symptom: Complete blood count (CBC) analysis reveals a significant drop in platelet and/or red blood cell counts.
Possible Causes:
-
On-target effect of this compound (inhibition of JAK2 signaling).
-
Disease-related myelosuppression.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Quantify the cytopenia. | Compare current CBC values to baseline and control group values. |
| 2 | Follow dose reduction guidelines. | Based on clinical dose adjustment guidelines, a similar approach can be adapted for preclinical studies. For example, if platelet count drops below a certain threshold (e.g., 50 x 10^9/L), consider a dose reduction or interruption.[4] |
| 3 | Temporarily interrupt dosing. | For severe cytopenias, interrupt dosing until blood counts recover to a safe level. |
| 4 | Restart at a lower dose. | Once blood counts have recovered, re-initiate this compound at a reduced dose (e.g., 50% of the previous dose). |
| 5 | Monitor CBCs frequently. | Increase the frequency of blood monitoring to weekly until counts stabilize. |
Issue 3: Loss of Efficacy Over Time
Symptom: An initial positive response to this compound (e.g., tumor growth inhibition) is followed by a resumption of disease progression despite continued treatment.
Possible Causes:
-
Development of drug resistance.[11]
-
Alterations in drug metabolism.
-
Clonal evolution of the disease.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Confirm dosing accuracy. | Ensure correct preparation and administration of the this compound suspension. Check for potential drug-drug interactions if other compounds are being administered.[12] |
| 2 | Consider a temporary drug holiday. | In some clinical cases, a brief interruption of this compound followed by re-challenge has been reported to restore response.[13] This could be explored in a preclinical setting. |
| 3 | Investigate mechanisms of resistance. | At the end of the study, collect tissue samples to analyze for potential resistance mechanisms, such as mutations in the JAK-STAT pathway or activation of alternative signaling pathways. |
| 4 | Evaluate combination therapies. | Preclinical studies have explored combining this compound with other agents to overcome resistance.[1] This could be a follow-up experimental arm. |
Quantitative Data Summary
Table 1: Reported In Vivo Dosages of this compound in Murine Models
| Disease Model | Mouse Strain | Dosage | Dosing Schedule | Reference |
| Myeloproliferative Neoplasm | Balb/c | 60 mg/kg | Twice daily, oral gavage | [1] |
| Acute GVHD | Not Specified | 45-90 mg/kg/day | Twice daily, oral gavage | [14] |
| Carcinogenicity Study | Tg.rasH2 | 15, 45, 125 mg/kg/day | Once daily, oral gavage | [3] |
| Ph-like ALL PDX | Not Specified | Not Specified | Not Specified | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
-
Materials:
-
This compound powder
-
Sterile purified water
-
Methylcellulose (0.5% w/v)
-
Tween 20 (0.025% v/v)
-
Sterile tubes
-
Sonicator
-
-
Procedure:
-
Calculate the required amount of this compound, methylcellulose, and Tween 20 based on the desired final concentration and volume.
-
In a sterile tube, add the Tween 20 to the sterile purified water and mix.
-
Gradually add the methylcellulose to the water/Tween 20 mixture while vortexing to avoid clumping.
-
Add the this compound powder to the vehicle.
-
Vortex thoroughly to create a suspension.
-
Sonicate the suspension to ensure homogeneity.
-
Store the suspension at 4°C for up to two weeks.
-
Before each use, vortex the suspension thoroughly to ensure uniform drug distribution.
-
Protocol 2: Monitoring Animal Health During Long-Term this compound Treatment
-
Daily Monitoring:
-
Observe each animal for changes in posture, activity level, grooming, and any signs of distress.
-
Ensure free access to food and water.
-
-
Bi-weekly Body Weight Measurement:
-
Weigh each animal twice a week using a calibrated scale.
-
Record the weights and calculate the percentage change from baseline.
-
If an animal loses more than 15% of its initial body weight, consult the troubleshooting guide for body weight loss.
-
-
Weekly/Bi-weekly Blood Collection and Analysis:
-
Collect a small volume of blood (e.g., via tail vein or submandibular bleed) for a complete blood count (CBC).
-
Perform CBC analysis to determine platelet counts, red blood cell counts, hemoglobin levels, and white blood cell counts.
-
Compare the results to baseline values and to a vehicle-treated control group.
-
If significant hematological toxicity is observed, refer to the troubleshooting guide.
-
Visualizations
Caption: this compound inhibits the JAK-STAT signaling pathway.
Caption: Experimental workflow for long-term this compound studies.
Caption: Troubleshooting logic for managing in vivo toxicity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound for the treatment of myelofibrosis: its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The potential of JAK/STAT pathway inhibition by this compound in the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: Long-Term Management of Patients with Myelofibrosis and Future Directions in the Treatment of Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. This compound binding to human serum albumin: bioinformatics, biochemical and functional characterization in JAK2V617F+ cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Definition and management of this compound treatment failure in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Patterns of this compound Therapy Failure and Its Management in Myelofibrosis: Perspectives of the Canadian Myeloproliferative Neoplasm Group - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Validation & Comparative
A Comparative In Vitro Analysis of Ruxolitinib and Tofacitinib Efficacy
In the landscape of targeted therapies, Janus kinase (JAK) inhibitors have emerged as a pivotal class of small molecules for the treatment of various inflammatory and myeloproliferative disorders. Among these, Ruxolitinib and Tofacitinib are two prominent, clinically relevant examples that, despite both targeting the JAK family of enzymes, exhibit distinct selectivity profiles and potencies. This guide provides an objective in vitro comparison of their efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Biochemical Potency: A Head-to-Head Comparison
The primary measure of a drug's potency in vitro is its half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a specific biological process by 50%. In the context of this compound and Tofacitinib, their inhibitory activity against the four members of the JAK family—JAK1, JAK2, JAK3, and TYK2—is of paramount importance.
This compound is recognized as a potent inhibitor of JAK1 and JAK2.[1][2] In contrast, Tofacitinib demonstrates a preference for JAK1 and JAK3, with some activity against JAK2.[1] The selectivity of this compound for JAK1/JAK2 is thought to contribute to its efficacy in myeloproliferative neoplasms, which are often driven by dysregulated JAK2 signaling.[2][3] Tofacitinib's inhibition of JAK1 and JAK3 underpins its effectiveness in autoimmune conditions like rheumatoid arthritis, where cytokines signaling through these kinases play a crucial role.[3]
The binding affinity (Kd), another critical parameter, measures the strength of the interaction between an inhibitor and its target kinase. A lower Kd value signifies a higher binding affinity. In a binding assay, this compound has shown the highest affinity for the catalytic domain of JAK2, whereas Tofacitinib demonstrated the highest binding affinity for the catalytic domain of JAK3.[4][5]
The following tables summarize the in vitro biochemical potency of this compound and Tofacitinib based on reported IC50 and Kd values. It is important to note that IC50 values can vary between different experimental assays and conditions. The data presented here are a synthesis from multiple sources for comparative purposes.
Table 1: Comparison of IC50 Values (nM) for this compound and Tofacitinib against JAK Kinases
| Inhibitor | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Primary Selectivity |
| This compound | 3.3[2] | 2.8[2] | 428[2] | 19[2] | JAK1/JAK2 |
| Tofacitinib | 1[6] | 20[6] | 1[6] | >100[6] | Pan-JAK (JAK1/3 preference) |
Table 2: Comparison of Binding Affinity (Kd, nM) for this compound and Tofacitinib
| Inhibitor | Target in Binding Assay | Kd (nM) |
| This compound | JAK2 | High Affinity[4][5] |
| Tofacitinib | JAK3 | High Affinity[4][5] |
The JAK-STAT Signaling Pathway and Inhibition
The therapeutic effects of both this compound and Tofacitinib are mediated through the disruption of the JAK-STAT signaling pathway.[6] This pathway is a critical communication route for numerous cytokines and growth factors involved in immunity and hematopoiesis. Upon cytokine binding to its receptor, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of gene transcription.
By competitively binding to the ATP-binding pocket of JAKs, this compound and Tofacitinib prevent the phosphorylation and activation of these kinases, thereby blocking the downstream signaling cascade.
Experimental Protocols
To ensure a standardized and objective comparison of JAK inhibitors, specific experimental protocols are employed. Below are outlines of key methodologies used to generate the data presented in this guide.
Biochemical Kinase Assay (IC50 Determination)
This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified JAK isoform.[6]
-
Objective: To determine the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
ATP (Adenosine triphosphate).
-
A specific peptide substrate for each kinase.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Test compounds (JAK inhibitors) at various concentrations.
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay).
-
-
Procedure:
-
Enzyme and Substrate Preparation: The JAK enzyme and its corresponding peptide substrate are diluted in the assay buffer.
-
Compound Incubation: The test inhibitor is serially diluted and pre-incubated with the JAK enzyme.
-
Reaction Initiation: The kinase reaction is initiated by adding ATP.
-
Reaction Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: The amount of product (e.g., ADP) generated is quantified using a suitable detection reagent and a luminometer or spectrophotometer.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell-Based Assays for Downstream Signaling
Cell-based assays are crucial for understanding how an inhibitor affects the signaling pathway within a cellular context.
-
Objective: To measure the inhibition of cytokine-induced STAT phosphorylation.
-
Materials:
-
A suitable cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or specific hematopoietic cell lines).
-
Cytokines to stimulate specific JAK-STAT pathways (e.g., IL-6 for JAK1/JAK2, IL-2 for JAK1/JAK3).
-
Test compounds (JAK inhibitors).
-
Antibodies specific for phosphorylated STATs (pSTATs).
-
Flow cytometer or Western blotting equipment.
-
-
Procedure:
-
Cell Culture and Treatment: Cells are cultured and pre-incubated with various concentrations of the JAK inhibitor.
-
Cytokine Stimulation: The cells are then stimulated with a specific cytokine to activate the JAK-STAT pathway.
-
Cell Lysis and Staining: Cells are lysed (for Western blotting) or fixed, permeabilized, and stained with fluorescently labeled antibodies against pSTATs (for flow cytometry).
-
Detection and Analysis: The levels of pSTATs are quantified. For flow cytometry, the median fluorescence intensity is measured. For Western blotting, band intensity is quantified.
-
IC50 Calculation: The concentration of the inhibitor that reduces cytokine-induced pSTAT levels by 50% is determined.
-
Conclusion
In vitro studies reveal distinct profiles for this compound and Tofacitinib. This compound is a potent and selective inhibitor of JAK1 and JAK2, while Tofacitinib exhibits a broader inhibitory profile with a preference for JAK1 and JAK3. These differences in kinase selectivity, as demonstrated by IC50 values and binding affinities, likely contribute to their differential clinical efficacy and safety profiles. The experimental protocols outlined provide a framework for the standardized in vitro comparison of these and other JAK inhibitors, which is essential for ongoing research and the development of next-generation targeted therapies.
References
- 1. Various Application of Tofacitinib and this compound (Janus Kinase Inhibitors) in Dermatology and Rheumatology: A Review of Current Evidence and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story | Annals of the Rheumatic Diseases [ard.bmj.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Validating Ruxolitinib Target Engagement in Cells: A Comparative Guide to CETSA and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
In the realm of drug discovery and development, confirming that a drug molecule interacts with its intended target within the complex cellular environment is a critical step. This process, known as target engagement validation, provides crucial evidence for the mechanism of action and is essential for advancing a compound through the development pipeline. Ruxolitinib, a potent and selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), has been approved for the treatment of myelofibrosis and polycythemia vera.[1] Its therapeutic efficacy relies on its ability to bind to and inhibit the activity of JAK1 and JAK2, thereby modulating the downstream JAK-STAT signaling pathway.[1]
This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) for validating this compound's target engagement in cells, alongside alternative methods such as Immunoprecipitation-Western Blot (IP-Western) and In-Cell Western (ICW). We will delve into the experimental protocols, present comparative data, and visualize key concepts to aid researchers in selecting the most appropriate method for their needs.
The JAK-STAT Signaling Pathway and this compound's Mechanism of Action
The JAK-STAT signaling pathway is a crucial signaling cascade that regulates a multitude of cellular processes, including cell growth, differentiation, and immune responses. The binding of cytokines to their receptors triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then translocate to the nucleus to regulate gene expression. This compound exerts its therapeutic effect by inhibiting the kinase activity of JAK1 and JAK2, thereby blocking this signaling cascade.[1]
Figure 1. This compound inhibits the JAK-STAT signaling pathway.
Cellular Thermal Shift Assay (CETSA): A Direct Measure of Target Engagement
CETSA is a powerful technique that allows for the direct assessment of drug-target interactions in a cellular context.[2][3] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. When a drug binds to its target protein, the protein's stability against heat-induced denaturation increases. This change in thermal stability can be quantified, providing a direct measure of target engagement.
CETSA Experimental Workflow
The CETSA workflow involves treating cells with the compound of interest, followed by heating the cell lysate or intact cells to a specific temperature. The aggregated, denatured proteins are then separated from the soluble, stable proteins. The amount of the target protein remaining in the soluble fraction is then quantified, typically by Western blotting or other protein detection methods.
References
Ruxolitinib's Synergistic Strike: Enhancing Chemotherapy Efficacy in Preclinical Cancer Models
For researchers, scientists, and drug development professionals, the quest for more effective cancer therapies often leads to combination strategies. This guide provides a comprehensive comparison of preclinical studies investigating the synergistic effects of the JAK1/2 inhibitor, ruxolitinib, with various chemotherapy agents across different cancer models. By summarizing quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways, this document serves as a valuable resource for evaluating the potential of this compound to enhance the efficacy of standard-of-care chemotherapies.
This compound, an inhibitor of Janus kinase (JAK) 1 and 2, has demonstrated significant potential in augmenting the anti-tumor activity of conventional chemotherapy in a variety of preclinical cancer models.[1][2][3] The primary mechanism behind this synergy lies in this compound's ability to inhibit the JAK/STAT signaling pathway, a critical mediator of cancer cell proliferation, survival, and resistance to therapy.[4][5] This guide delves into the specifics of this synergy, presenting a comparative analysis of key preclinical findings.
Quantitative Analysis of this compound-Chemotherapy Synergy
The synergistic interaction between this compound and chemotherapy has been quantified in numerous studies, primarily through the calculation of the Combination Index (CI). A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 suggests antagonism.
Ovarian Cancer
In human ovarian cancer cell lines, this compound has been shown to synergistically enhance the anti-tumor activity of several first-line chemotherapeutic agents.[1][6][7]
| Cell Line | Chemotherapy Agent | This compound Concentration | IC50 of Chemotherapy (Alone) | IC50 of Chemotherapy (with this compound) | Combination Index (CI) | Reference |
| OVCAR-8 | Paclitaxel | 40 µM | ~20 nM | ~5 nM | < 1 | [1] |
| OVCAR-8 | Cisplatin | 40 µM | ~5 µM | ~2 µM | < 1 | [1] |
| OVCAR-8 | Carboplatin | 40 µM | ~100 µM | ~40 µM | < 1 | [1] |
| MDAH2774 | Paclitaxel | 40 µM | ~15 nM | ~7 nM | < 1 | [1] |
Table 1: Synergistic effects of this compound with various chemotherapy agents in ovarian cancer cell lines. The data demonstrates a significant reduction in the half-maximal inhibitory concentration (IC50) of the chemotherapy agents when combined with this compound, with Combination Index (CI) values indicating synergy.
Cholangiocarcinoma
Preclinical studies in cholangiocarcinoma models have also revealed a synergistic relationship between this compound and gemcitabine.[8][9][10]
| Cell Line | Chemotherapy Agent | This compound Concentration | Effect | Reference |
| KKU-100 | Gemcitabine | 10 µM | Significantly decreased cell viability compared to single agents | [8] |
| KKU-M213 | Gemcitabine | 10 µM | Significantly decreased cell viability compared to single agents | [8] |
Table 2: this compound enhances the cytotoxic effect of gemcitabine in cholangiocarcinoma cell lines.
T-cell Acute Lymphoblastic Leukemia (T-ALL)
In T-ALL, this compound has been found to work synergistically with the corticosteroid dexamethasone.[3]
| Cell Line/Model | Chemotherapy Agent | This compound Concentration | Effect | Combination Index (CI) | Reference |
| DND-41 (in vitro) | Dexamethasone | Varies | Dose-dependent decrease in proliferation | << 1 | [3] |
| PDX models (ex vivo) | Dexamethasone | Varies | Synergistic decrease in proliferation | < 1 | [3] |
Table 3: this compound demonstrates strong synergy with dexamethasone in T-ALL models, as indicated by significantly low Combination Index (CI) values.
In Vivo Efficacy of Combination Therapy
The synergistic effects observed in vitro have been corroborated by in vivo studies using animal models.
Ovarian Cancer Xenograft Model
In a mouse model of ovarian cancer, the combination of this compound and paclitaxel led to a greater reduction in tumor growth compared to either agent alone.[1][11]
| Treatment Group | Average Tumor Weight (mg) | % Tumor Growth Inhibition | Reference |
| Control | ~1000 | - | [1] |
| This compound alone | ~700 | 30% | [1] |
| Paclitaxel alone | ~500 | 50% | [1] |
| This compound + Paclitaxel | ~200 | 80% | [1] |
Table 4: Enhanced tumor growth inhibition with the combination of this compound and paclitaxel in an ovarian cancer mouse model.
Cholangiocarcinoma Animal Model
In an in vivo model of cholangiocarcinoma, the combination of this compound and gemcitabine resulted in a significant reduction in tumor size.[2][8]
| Treatment Group | Average Tumor Volume (mm³) | Reference |
| Control | ~1200 | [8] |
| This compound alone | ~800 | [8] |
| Gemcitabine alone | ~900 | [8] |
| This compound + Gemcitabine | ~400 | [8] |
Table 5: The combination of this compound and gemcitabine significantly reduces tumor volume in a cholangiocarcinoma animal model.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols used in the cited studies.
Cell Viability Assays
-
MTT/MTS Assay: Cancer cells are seeded in 96-well plates and treated with this compound, chemotherapy, or the combination for a specified period (typically 72 hours). A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a similar tetrazolium salt is then added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product. The absorbance of the formazan is measured using a microplate reader, and cell viability is calculated as a percentage of the control.[12]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. The assay reagent is added to the cells, and the resulting luminescent signal is proportional to the amount of ATP present.
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect apoptosis. Cells are treated with the drug combinations for 48 hours. They are then stained with Annexin V, which binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, and PI, a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[2][13]
-
Western Blot for Cleaved Caspase-3 and PARP: Following drug treatment, cell lysates are prepared and subjected to SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for cleaved caspase-3 and cleaved poly(ADP-ribose) polymerase (PARP), which are key markers of apoptosis.[2]
In Vivo Tumor Models
-
Xenograft Models: Human cancer cells are injected subcutaneously or intraperitoneally into immunocompromised mice (e.g., nude or NOD/SCID mice). Once tumors are established, the mice are randomized into treatment groups and receive this compound, chemotherapy, the combination, or a vehicle control. Tumor volume is measured regularly, and at the end of the study, tumors are excised and weighed.[1][14]
Signaling Pathways and Mechanisms of Synergy
The synergistic effect of this compound with chemotherapy is primarily attributed to its inhibition of the JAK/STAT signaling pathway, which plays a crucial role in tumorigenesis and chemoresistance.[4][5]
This compound inhibits JAK1/2, preventing STAT3 phosphorylation and subsequent gene transcription of anti-apoptotic (Bcl-xL, Mcl-1) and cell cycle-promoting (Cyclin D1) proteins, thereby sensitizing cancer cells to chemotherapy-induced apoptosis and cell cycle arrest.
By blocking the phosphorylation and activation of STAT3, this compound downregulates the expression of downstream target genes that are critical for cell survival and proliferation, such as Bcl-xL, Mcl-1, and Cyclin D1.[1] This inhibition of pro-survival signaling pathways makes cancer cells more susceptible to the cytotoxic effects of chemotherapy, leading to enhanced apoptosis and reduced tumor growth.[2][14]
A typical preclinical workflow for evaluating the synergy between this compound and chemotherapy involves both in vitro and in vivo experiments to assess effects on cell viability, apoptosis, and tumor growth.
Conclusion
The preclinical data presented in this guide strongly support the synergistic interaction between this compound and various chemotherapy agents in a range of cancer models. By inhibiting the JAK/STAT pathway, this compound effectively lowers the threshold for chemotherapy-induced cell death, offering a promising strategy to enhance treatment efficacy and potentially overcome chemoresistance. These findings provide a solid rationale for the continued clinical investigation of this compound in combination with standard chemotherapy regimens for the treatment of various malignancies.
References
- 1. JAK/STAT of all trades: linking inflammation with cancer development, tumor progression and therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound synergistically enhances the anti-tumor activity of paclitaxel in human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Synergizes With Dexamethasone for the Treatment of T-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]
- 7. oncotarget.com [oncotarget.com]
- 8. This compound Combined with Gemcitabine against Cholangiocarcinoma Growth via the JAK2/STAT1/3/ALDH1A3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound sensitizes ovarian cancer to reduced dose Taxol, limits tumor growth and improves survival in immune competent mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound induces apoptosis of human colorectal cancer cells by downregulating the JAK1/2-STAT1-Mcl-1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of the JAK/STAT pathway with this compound overcomes cisplatin resistance in non-small-cell lung cancer NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Ruxolitinib and Other JAK Inhibitors on Cytokine Profiles
For Researchers, Scientists, and Drug Development Professionals
The advent of Janus kinase (JAK) inhibitors has revolutionized the treatment landscape for a multitude of inflammatory and myeloproliferative disorders. By targeting the JAK-STAT signaling pathway, these small molecules effectively modulate the production of a wide array of cytokines and growth factors crucial to immune function and hematopoiesis. Ruxolitinib, a potent inhibitor of JAK1 and JAK2, has been a cornerstone in this therapeutic class. However, a growing number of other JAK inhibitors with varying selectivity profiles are now available, each with a distinct impact on cytokine signaling. This guide provides a head-to-head comparison of this compound and other prominent JAK inhibitors, focusing on their differential effects on cytokine profiles, supported by experimental data.
The JAK-STAT Signaling Pathway: A Central Hub for Cytokine Action
The JAK-STAT pathway is a critical intracellular signaling cascade initiated by the binding of cytokines, interferons, and growth factors to their cognate receptors on the cell surface. This binding event triggers the activation of receptor-associated JAKs, which then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and modulate the transcription of target genes, including those encoding for various inflammatory mediators. JAK inhibitors exert their effects by competing with ATP for the kinase domain of JAKs, thereby preventing the phosphorylation and activation of STATs and disrupting the downstream signaling cascade.[1][2]
Comparative Analysis of Cytokine Inhibition
The following tables summarize the available quantitative data on the inhibitory effects of this compound and other JAK inhibitors on various cytokine-mediated signaling pathways and cytokine production. It is important to note that direct comparisons of IC50 values across different studies should be interpreted with caution due to variations in experimental conditions.
Table 1: Comparative IC50 Values (nM) of JAK Inhibitors on Cytokine-Induced STAT Phosphorylation
| Cytokine (JAK Dependency) | This compound | Tofacitinib | Baricitinib | Upadacitinib | Fedratinib | Momelotinib | Pacritinib |
| IL-2 (JAK1/3) | - | Potent | Less Potent | Potent | - | - | - |
| IL-4 (JAK1/3) | - | Potent | Less Potent | Potent | - | - | - |
| IL-6 (JAK1/2) | Potent | Potent | Potent | Potent | - | - | Strongest |
| IL-15 (JAK1/3) | - | Potent | Less Potent | Potent | - | - | - |
| IL-21 (JAK1/3) | - | Potent | Less Potent | Potent | - | - | - |
| IFN-γ (JAK1/2) | Potent | Less Potent | Potent | Potent | - | - | - |
| GM-CSF (JAK2/2) | - | Less Potent | Potent | Potent | - | - | - |
| IL-3 (JAK2/2) | - | Less Potent | Potent | Potent | - | - | - |
| G-CSF (JAK2/TYK2) | - | Less Potent | Potent | Potent | - | - | - |
Table 2: Head-to-Head Comparison of this compound, Fedratinib, Momelotinib, and Pacritinib on Cytokine Production
| Cytokine | This compound | Fedratinib | Momelotinib | Pacritinib |
| sIL-17A | Moderate Inhibition | - | - | Strongest Inhibition |
| sIL-2 | Moderate Inhibition | - | - | Strongest Inhibition |
| sIL-6 | Moderate Inhibition | - | - | Strongest Inhibition |
Based on a study comparing phenotypic biomarker profiles in 12 human primary cell systems.[1][6] "Strongest Inhibition" and "Moderate Inhibition" are relative to the other tested JAK2 inhibitors in this specific study.
Table 3: Effect of this compound on Cytokine Production in Human PBMCs and Lung Macrophages
| Cell Type | Stimulus | Cytokine | Inhibition by this compound |
| Human PBMCs | anti-CD3/CD28 | IL-6, IL-10, IL-13, TNF-α, IFN-γ | Significant reduction |
| Human Lung Macrophages | LPS | TNF-α, IL-6, CCL2, CXCL10, IL-10 | Concentration-dependent inhibition |
| IL-1β | No significant reduction | ||
| Poly (I:C) | IL-1β, TNF-α, IL-6, CCL2, CXCL10, IL-10 | Concentration-dependent inhibition |
Data from studies on isolated human primary cells.[7][8][9]
Experimental Protocols
The following are representative methodologies for key experiments cited in the comparison of JAK inhibitors on cytokine profiles.
In Vitro Cytokine Inhibition Assay in Human PBMCs
Objective: To determine the effect of JAK inhibitors on the production of various cytokines by activated human peripheral blood mononuclear cells (PBMCs).
Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture the isolated PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Inhibitor Treatment: Pre-incubate the PBMCs with various concentrations of the JAK inhibitors (e.g., this compound, Tofacitinib, etc.) or vehicle control (DMSO) for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Cell Stimulation: Activate the PBMCs by adding anti-CD3 and anti-CD28 antibodies to the culture medium.
-
Incubation: Incubate the cells for a specified period (e.g., 24-72 hours) to allow for cytokine production.
-
Supernatant Collection: Centrifuge the cell cultures and collect the supernatants.
-
Cytokine Measurement: Quantify the concentration of various cytokines (e.g., IL-6, TNF-α, IFN-γ, IL-10, IL-2, etc.) in the collected supernatants using a multiplex cytokine assay (e.g., Luminex-based assay) or individual ELISAs according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each JAK inhibitor concentration compared to the vehicle-treated control. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7][10]
STAT Phosphorylation Assay using Flow Cytometry
Objective: To assess the inhibitory effect of JAK inhibitors on cytokine-induced STAT phosphorylation in specific leukocyte subpopulations.
Methodology:
-
Whole Blood or PBMC Preparation: Use fresh human whole blood or isolated PBMCs.
-
Inhibitor Incubation: Pre-incubate the cells with a range of concentrations of the JAK inhibitors or a vehicle control for 1 hour at 37°C.
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-6, IFN-γ, IL-2) for a short duration (e.g., 15-30 minutes) at 37°C to induce STAT phosphorylation.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., paraformaldehyde) to preserve the phosphorylation state of the proteins, followed by permeabilization with a permeabilization buffer (e.g., methanol) to allow intracellular antibody staining.
-
Antibody Staining: Stain the cells with fluorescently labeled antibodies specific for cell surface markers (to identify leukocyte subpopulations like T cells, B cells, and monocytes) and an antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT3, anti-pSTAT1).
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to quantify the level of STAT phosphorylation (mean fluorescence intensity) within each leukocyte subpopulation.
-
Data Analysis: Determine the percentage of inhibition of STAT phosphorylation at different inhibitor concentrations and calculate the IC50 values.[3][4][11]
Discussion and Conclusion
The available data clearly indicate that while all JAK inhibitors modulate cytokine signaling, they do so with distinct potencies and selectivities. This compound, as a JAK1/2 inhibitor, demonstrates broad anti-inflammatory activity by significantly reducing the levels of multiple key cytokines such as IL-6, TNF-α, and IFN-γ.[7]
Comparisons with other JAK inhibitors reveal a nuanced landscape. For instance, in certain cellular systems, Pacritinib shows a more potent inhibition of sIL-17A, sIL-2, and sIL-6 compared to this compound, Fedratinib, and Momelotinib.[1][6] The second-generation JAK inhibitors, such as Upadacitinib (primarily JAK1), often exhibit greater potency against JAK1/3-dependent cytokine signaling (e.g., IL-2, IL-4) compared to less selective inhibitors like Baricitinib.[3][4]
These differences in cytokine inhibition profiles likely contribute to the varying clinical efficacy and safety profiles observed with different JAK inhibitors across a range of diseases. The choice of a specific JAK inhibitor may, therefore, be guided by the specific cytokine milieu driving the pathology of the disease .
This guide provides a comparative overview based on the current scientific literature. Researchers are encouraged to consult the primary research articles for more detailed information and to consider the specific experimental contexts when interpreting the data. Further head-to-head clinical trials and in-depth mechanistic studies are warranted to fully elucidate the comparative effects of these potent immunomodulatory agents.
References
- 1. Comparative phenotypic profiling of the JAK2 inhibitors this compound, fedratinib, momelotinib, and pacritinib reveals distinct mechanistic signatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Comparative phenotypic profiling of the JAK2 inhibitors this compound, fedratinib, momelotinib, and pacritinib reveals distinct mechanistic signatures | Semantic Scholar [semanticscholar.org]
- 7. This compound, a JAK1/2 Inhibitor, Ameliorates Cytokine Storm in Experimental Models of Hyperinflammation Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits cytokine production by human lung macrophages without impairing phagocytic ability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits cytokine production by human lung macrophages without impairing phagocytic ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JAK inhibitors disrupt T cell-induced proinflammatory macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
A Comparative Guide to the Preclinical Efficacy of Ruxolitinib Across Diverse Animal Models
For Researchers, Scientists, and Drug Development Professionals
Ruxolitinib is a potent and selective oral inhibitor of Janus kinase (JAK) 1 and JAK2, key enzymes in the JAK-STAT signaling pathway.[1][2] Dysregulation of this pathway is a critical factor in the pathogenesis of various diseases, including myeloproliferative neoplasms, inflammatory conditions, and graft-versus-host disease.[1][2] By modulating the signaling of numerous cytokines and growth factors, this compound has demonstrated significant therapeutic potential. This guide provides an objective comparison of this compound's effects, supported by experimental data from various preclinical animal models, to offer a comprehensive cross-validation of its efficacy.
Core Mechanism of Action: The JAK/STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade used by numerous cytokines and growth factors to regulate cellular processes like proliferation, differentiation, and immune response. This compound exerts its therapeutic effects by inhibiting JAK1 and JAK2, thereby preventing the phosphorylation and activation of STAT proteins and the subsequent transcription of target inflammatory genes.
Caption: this compound inhibits JAK1/JAK2, blocking STAT phosphorylation and downstream gene transcription.
Myelofibrosis (MF) and Myeloproliferative Neoplasms (MPN)
This compound was first approved for myelofibrosis, a condition characterized by dysregulated JAK signaling.[1] Preclinical studies in mouse models were fundamental in establishing its efficacy.
Data Presentation: this compound in MPN Animal Models
| Animal Model | Key Outcomes Measured | This compound's Effect | Citations |
| Balb/c mice injected with Ba/F3-EpoR-JAK2V617F cells | Spleen size, tumor burden, survival rate, circulating cytokines (IL-6, TNF-α), organ histomorphology | Significant reduction in spleen size and tumor burden.[1][3] Over 90% survival vs. >90% mortality in vehicle group.[1] Normalized histology and suppressed cytokine levels.[1][3] | [1][3] |
| JAK2V617F bone marrow transplant model in Balb/c mice | Spleen weight, bone marrow and spleen histology | Superior suppression of splenomegaly and improved histology when combined with pan-deacetylase inhibitor panobinostat compared to single agents. | [4] |
| WT/Jak2+/VF chimeric mice | Spleen size, bone marrow cellularity, peripheral blood counts | Reduced splenic extramedullary hematopoiesis and bone marrow cellularity.[5] | [5] |
Experimental Workflow & Protocol
References
- 1. This compound for the treatment of myelofibrosis: its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Distinct effects of this compound and interferon-alpha on murine JAK2V617F myeloproliferative neoplasm hematopoietic stem cell populations - PMC [pmc.ncbi.nlm.nih.gov]
Ruxolitinib Combination Therapies: A Comparative Guide to Overcoming Drug Resistance
Ruxolitinib, a potent inhibitor of Janus kinase (JAK) 1 and 2, has significantly improved outcomes for patients with myeloproliferative neoplasms (MPNs), particularly myelofibrosis (MF).[1][2] It effectively reduces spleen volume and alleviates constitutional symptoms.[2][3][4] However, a significant portion of patients eventually develop resistance or lose response, posing a major clinical challenge with a median overall survival of only 11-14 months after discontinuation.[4][5] This has spurred intensive research into combination strategies aimed at overcoming resistance by targeting parallel or downstream escape pathways.
This guide provides a comparative overview of emerging this compound combination therapies, presenting key experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms to support researchers and drug development professionals.
Mechanisms of this compound Resistance
Resistance to this compound is multifactorial. While the drug effectively inhibits the canonical JAK-STAT pathway, cancer cells can develop mechanisms to circumvent this blockade. Key resistance strategies include:
-
Reactivation of JAK-STAT Signaling : In the presence of this compound, JAK2 can form heterodimers with other JAK family members like JAK1 or TYK2, leading to trans-activation and reactivation of STAT signaling.[6][7]
-
Activation of Alternative Survival Pathways : Cells can upregulate parallel signaling cascades, such as the PI3K/AKT/mTOR and MAPK pathways, to maintain proliferation and survival independently of direct STAT activation.[6][8]
-
Genetic Modifications : While less common in patients compared to other kinase inhibitors, second-site mutations within the JAK2 kinase domain that confer resistance have been identified in preclinical models.[6][9]
-
Upregulation of Anti-Apoptotic Proteins : Increased expression of B-cell lymphoma 2 (BCL-2) family proteins, particularly BCL-XL and MCL-1, can prevent apoptosis, allowing resistant cells to survive.[10]
Comparison of Key this compound Combination Strategies
Several classes of drugs are being evaluated in combination with this compound to counteract these resistance mechanisms. The most prominent include BET inhibitors, BCL-2/BCL-XL inhibitors, and PI3K/AKT/mTOR pathway inhibitors.
This compound + BET Inhibitors (e.g., Pelabresib)
Scientific Rationale: Bromodomain and extra-terminal (BET) proteins are epigenetic readers that regulate the transcription of key oncogenes (e.g., c-MYC) and pro-inflammatory cytokines involved in MF pathogenesis. Combining a BET inhibitor with a JAK inhibitor offers a synergistic approach by targeting both inflammatory signaling and the underlying disease biology.[7][11][12]
Clinical Trial Data Summary: MANIFEST-2 (Phase III) [11]
| Endpoint (at 24 weeks) | This compound + Pelabresib (n=215) | This compound + Placebo (n=215) | P-value |
| Spleen Volume Reduction ≥35% (SVR35) | 66% | 35% | < .001 |
| Total Symptom Score Reduction ≥50% (TSS50) | 56% | 41% | - |
| Anemia Adverse Events (Grade ≥3) | 23% | 36% | - |
Experimental Protocol: In Vivo Murine Model of Myelofibrosis [12]
-
Model: Mice engrafted with human MPN cells or JAK2V617F-mutant hematopoietic stem cells.
-
Treatment Groups: Vehicle control, this compound monotherapy, BET inhibitor monotherapy, this compound + BET inhibitor combination.
-
Administration: Drugs administered via oral gavage for a specified period (e.g., 21-28 days).
-
Endpoints:
-
Spleen Size and Weight: Measured at the end of the study.
-
Bone Marrow Fibrosis: Assessed by reticulin staining of sternum sections.
-
Allele Burden: JAK2V617F mutant allele burden measured in peripheral blood or bone marrow by quantitative PCR.
-
Cytokine Levels: Pro-inflammatory cytokines (e.g., IL-6, TNF-α) measured in plasma using ELISA or multiplex assays.
-
This compound + BCL-2/BCL-XL Inhibitors (e.g., Navitoclax)
Scientific Rationale: this compound resistance is often associated with the upregulation of anti-apoptotic proteins like BCL-XL and BCL-2. Navitoclax is an oral inhibitor of these proteins, thereby directly inducing apoptosis in malignant cells and potentially overcoming resistance. In vitro studies have demonstrated that navitoclax can overcome JAK resistance, providing a strong basis for the combination.[11]
Clinical Trial Data Summary: TRANSFORM-1 (Phase III) [11]
| Endpoint (at 24 weeks) | This compound + Navitoclax (n=127) | This compound + Placebo (n=125) | P-value |
| Spleen Volume Reduction ≥35% (SVR35) | 63.2% | 32.1% | < .0001 |
| Total Symptom Score Reduction ≥50% (TSS50) | 47.1% | 34.6% | - |
| Thrombocytopenia (Grade ≥3) | 9% | 6% | - |
| Anemia (Grade ≥3) | 23% | 36% | - |
Experimental Protocol: Apoptosis Assay in this compound-Resistant Cells
-
Cell Lines: Use this compound-sensitive (e.g., HEL, SET-2) and lab-derived this compound-resistant MPN cell lines.
-
Treatment: Cells are treated for 24-48 hours with DMSO (vehicle), this compound, Navitoclax, or the combination at clinically relevant concentrations.
-
Method: Apoptosis is quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane, an early marker of apoptosis.
-
PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic or necrotic cells.
-
-
Data Analysis: The percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis (Annexin V positive, PI positive) is calculated for each treatment group. Synergy is determined using methods like the Chou-Talalay combination index.
This compound + PI3K/AKT/mTOR Pathway Inhibitors
Scientific Rationale: Activation of the PI3K/AKT/mTOR pathway is a key mechanism of resistance to JAK inhibitors.[6] This pathway promotes cell survival and proliferation. Dual inhibition of both JAK/STAT and PI3K/AKT pathways can block this critical escape route, potentially re-sensitizing resistant cells and inducing apoptosis.[13] Preclinical studies have demonstrated that this combination reduces splenomegaly and prolongs survival in mouse models.[13]
References
- 1. Molecular pathways: Jak/STAT pathway: mutations, inhibitors, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Therapies for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. Management of Myelofibrosis during Treatment with this compound: A Real-World Perspective in Case of Resistance and/or Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. The this compound effect: understanding how molecular pathogenesis and epigenetic dysregulation impact therapeutic efficacy in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BET protein bromodomain inhibitor-based combinations are highly active against post-myeloproliferative neoplasm secondary AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Kinase domain mutations confer resistance to novel inhibitors targeting JAK2V617F in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. First-Line this compound Combinations Boost Benefit Over Single Agent in Myelofibrosis - The ASCO Post [ascopost.com]
- 12. onclive.com [onclive.com]
- 13. researchgate.net [researchgate.net]
In Vitro Efficacy of Ruxolitinib Enantiomers: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of the enantiomers of Ruxolitinib, a potent inhibitor of Janus kinases (JAKs). The data presented herein offers insights into the differential activity of the (R) and (S)-enantiomers, providing valuable information for researchers in drug discovery and development.
Unveiling Stereoselectivity in JAK Inhibition
This compound possesses a single chiral center, giving rise to two enantiomeric forms: (R)-Ruxolitinib and (S)-Ruxolitinib. In vitro studies have demonstrated a significant difference in the inhibitory activity of these enantiomers against JAK enzymes. The clinically approved and marketed form of the drug is the (R)-enantiomer.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of the this compound enantiomers against key JAK enzymes was determined using in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Compound | Target | IC50 (nM) |
| (R)-Ruxolitinib | JAK1 | 3.3[1][2][3] |
| JAK2 | 2.8[1][2][3] | |
| (S)-Ruxolitinib | JAK2 | 5.0[4] |
| Racemic this compound | JAK1 | 3.3[1][2][3] |
| JAK2 | 2.8[1][2][3] |
Note: The IC50 value for (R)-Ruxolitinib against JAK2 has also been reported as 0.40 nM[4]. The S-enantiomer is reported to be approximately ten times less active than the R-enantiomer, with only the R-enantiomer binding to the ATP-binding site of JAK[4].
Visualizing the Mechanism of Action: The JAK-STAT Signaling Pathway
This compound exerts its therapeutic effects by inhibiting the JAK-STAT signaling pathway, a critical pathway in cytokine signaling and cellular proliferation. The diagram below illustrates the key components and steps of this pathway, highlighting the point of intervention for this compound.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro Kinase Assay: Homogeneous Time-Resolved Fluorescence (HTRF)
This assay quantifies the ability of this compound enantiomers to inhibit the enzymatic activity of JAK1 and JAK2.
Materials:
-
Recombinant human JAK1 and JAK2 enzymes
-
Biotinylated peptide substrate (e.g., -EQEDEPEGDYFEWLE)[5]
-
ATP[5]
-
Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[6]
-
(R)-Ruxolitinib and (S)-Ruxolitinib dissolved in DMSO
-
HTRF Detection Reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665
-
384-well low-volume plates
Procedure:
-
Prepare serial dilutions of (R)-Ruxolitinib and (S)-Ruxolitinib in DMSO.
-
Add the compound dilutions to the assay plate.
-
Prepare the enzyme solution by diluting the JAK enzyme to the desired concentration in Kinase Assay Buffer.
-
Prepare the substrate/ATP mix by adding the biotinylated peptide substrate and ATP (final concentration typically 1 mM) to the Kinase Assay Buffer[5].
-
Initiate the kinase reaction by adding the enzyme solution to the wells containing the compounds, followed by the addition of the substrate/ATP mix. The final reaction volume is typically 10-20 µL.
-
Incubate the plate at room temperature for 60 minutes[5].
-
Stop the reaction by adding the HTRF detection reagents diluted in EDTA-containing buffer.
-
Incubate the plate at room temperature for 60 minutes to allow for signal development.
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at both 620 nm (cryptate) and 665 nm (XL665).
-
Calculate the HTRF ratio (665nm/620nm) and plot the values against the compound concentration to determine the IC50 values using a suitable data analysis software.
Cell-Based Proliferation Assay
This assay measures the effect of this compound enantiomers on the proliferation of JAK-dependent cell lines.
Cell Lines:
-
Ba/F3 cells (a murine pro-B cell line) engineered to express a constitutively active JAK2 (e.g., JAK2 V617F).
-
HEL cells (a human erythroleukemia cell line) endogenously expressing JAK2 V617F.
Materials:
-
Ba/F3-JAK2V617F or HEL cells
-
Cell Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[7]. For Ba/F3 cells not expressing a constitutively active kinase, IL-3 is required for survival and proliferation.
-
(R)-Ruxolitinib and (S)-Ruxolitinib dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well or 384-well plates
-
Luminometer
Procedure:
-
Culture the cells according to standard protocols.
-
Harvest the cells and adjust the cell density in fresh culture medium.
-
Seed the cells into the opaque-walled plates at a density of approximately 2 x 10^3 cells/well[5].
-
Prepare serial dilutions of (R)-Ruxolitinib and (S)-Ruxolitinib in culture medium.
-
Add the compound dilutions to the appropriate wells. Include wells with vehicle (DMSO) only as a control.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48 hours[5].
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well, with the volume being equal to the volume of the cell culture medium in the well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence values against the compound concentration to determine the IC50 values.
References
- 1. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. JAK2 Stable Ba/F3 Cell Line | Applied Biological Materials Inc. [abmgood.com]
- 4. Ba/F3-EPOR-JAK2-V617F-Cell-Line - Kyinno Bio [kyinno.com]
- 5. Human EPOR-JAK2-V617F Stable Cell Line - Ba/F3 (CSC-RO0831) - Creative Biogene [creative-biogene.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Preclinical studies of Flonoltinib Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the specificity of Ruxolitinib against a panel of kinases
For researchers, scientists, and drug development professionals, this guide provides an objective assessment of Ruxolitinib's kinase specificity against a panel of kinases, with a direct comparison to other approved JAK inhibitors. The information is supported by experimental data and detailed methodologies to aid in informed decision-making for research and development.
This compound, a potent inhibitor of Janus kinases (JAKs), is a cornerstone in the treatment of myeloproliferative neoplasms. Its efficacy is primarily attributed to the inhibition of JAK1 and JAK2, key enzymes in the JAK-STAT signaling pathway that regulates hematopoiesis and immune function. However, the therapeutic window and potential for off-target effects are critically dependent on its specificity. This guide delves into the kinase selectivity profile of this compound and compares it with other clinically relevant JAK inhibitors: Fedratinib, Momelotinib, and Pacritinib.
Kinase Inhibition Profile: A Comparative Overview
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its alternatives against the JAK family of kinases and other notable off-target kinases. Lower IC50 values indicate greater potency.
| Kinase | This compound (IC50, nM) | Fedratinib (IC50, nM) | Momelotinib (IC50, nM) | Pacritinib (IC50, nM) |
| JAK1 | 3.3 | 105 | 11 | 1280 |
| JAK2 | 2.8 | 3 | 18 | 23 |
| JAK2 (V617F) | - | 3 | - | 19 |
| JAK3 | 428 | >1000 | 155 | 520 |
| TYK2 | 19 | 405 | 17 | 50 |
| FLT3 | - | 15 | - | 22 |
| ALK2 (ACVR1) | - | - | Weak Inhibition | Weak Inhibition |
| ROCK | Off-target inhibition reported | - | - | - |
Data compiled from multiple sources; assay conditions may vary.[1]
This compound demonstrates high potency against JAK1 and JAK2, with significantly less activity against JAK3.[2] This selectivity is crucial, as JAK3 plays a vital role in lymphocyte development, and its inhibition can lead to immunosuppression. While this compound is relatively selective for the JAK family, some studies have reported off-target effects, such as the inhibition of Rho-associated coiled-coil containing protein kinase (ROCK).[3]
In comparison, Fedratinib also potently inhibits JAK2 but shows less activity against JAK1 and TYK2.[4][5] Notably, Fedratinib exhibits inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), a kinase often implicated in acute myeloid leukemia.[5] Momelotinib inhibits JAK1 and JAK2 with good potency and has been noted for its potential to improve anemia, possibly through the inhibition of ACVR1/ALK2, though this inhibition is reported to be weak.[1] Pacritinib is a potent inhibitor of JAK2 and FLT3 but is notably weaker against JAK1.[6][7] This profile may contribute to its distinct clinical effects, particularly in patients with thrombocytopenia.[7]
Signaling Pathways and Experimental Workflow
To understand the context of this compound's activity and the methods used to assess its specificity, the following diagrams illustrate the JAK-STAT signaling pathway and a typical experimental workflow for determining kinase inhibitor potency.
Caption: The JAK-STAT signaling pathway, a primary target of this compound.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Experimental Protocols
The determination of a kinase inhibitor's IC50 value is a critical step in its preclinical characterization. Below is a representative protocol for an in vitro kinase assay, similar to those used to generate the data in this guide.
Objective: To determine the IC50 value of this compound against a specific kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound (or other test inhibitor)
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radioactive [γ-32P]ATP)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader capable of detecting the signal (luminescence, fluorescence, or radioactivity)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform a serial dilution of the stock solution to create a range of concentrations to be tested.
-
Reaction Setup:
-
Add the kinase reaction buffer to the wells of the microplate.
-
Add the serially diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add the kinase to all wells except the "no enzyme" control.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.
-
-
Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP. The ATP concentration is typically at or near the Km value for the specific kinase to ensure competitive inhibition can be accurately measured.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the assay.
-
-
Signal Detection:
-
Terminate the kinase reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution).
-
Add the detection reagent to quantify the kinase activity. In a luminescence-based assay like ADP-Glo™, the amount of ADP produced is measured, which is directly proportional to kinase activity.
-
Incubate as required for signal development.
-
Measure the signal using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (from "no enzyme" controls) from all other readings.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Fit the data to a sigmoidal dose-response model to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the kinase activity.
-
This detailed protocol provides a framework for the consistent and reproducible assessment of kinase inhibitor potency.
Conclusion
This compound is a potent and relatively selective inhibitor of JAK1 and JAK2. While it demonstrates a favorable selectivity profile compared to some other JAK inhibitors, the potential for off-target effects exists. Understanding the nuanced differences in the kinase inhibition profiles of this compound and its alternatives—Fedratinib, Momelotinib, and Pacritinib—is essential for researchers and clinicians to optimize therapeutic strategies and anticipate potential adverse events. The provided data and protocols serve as a valuable resource for the continued investigation and development of targeted kinase inhibitors.
References
- 1. Paper: Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis [ash.confex.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Fedratinib, a newly approved treatment for patients with myeloproliferative neoplasm-associated myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Profile of pacritinib and its potential in the treatment of hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comprehensive Review of Pacritinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ruxolitinib and Novel JAK Inhibitors in Development
For Researchers, Scientists, and Drug Development Professionals
The landscape of Janus kinase (JAK) inhibitor therapeutics is rapidly evolving. Since the approval of ruxolitinib, a first-in-class JAK1/2 inhibitor, for myelofibrosis (MF) and polycythemia vera (PV), a new generation of JAK inhibitors with distinct selectivity profiles and mechanisms of action has emerged.[1][2][3] This guide provides an objective comparison of this compound with recently approved and emerging JAK inhibitors, supported by experimental data, to aid researchers and drug development professionals in this dynamic field.
The JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors involved in hematopoiesis and immune responses.[4] Dysregulation of this pathway is a hallmark of myeloproliferative neoplasms (MPNs).[5] As illustrated below, cytokine binding to their receptors activates associated JAKs, which in turn phosphorylate STAT proteins. Phosphorylated STATs then translocate to the nucleus to regulate gene expression. JAK inhibitors exert their therapeutic effect by blocking this cascade.
Comparative Selectivity of JAK Inhibitors
The four members of the JAK family—JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—have distinct roles in mediating cytokine signaling. The selectivity of a JAK inhibitor for these different family members can significantly influence its efficacy and safety profile. For instance, JAK2 is central to erythropoietin and thrombopoietin signaling, and its inhibition can lead to anemia and thrombocytopenia.[6] Second-generation JAK inhibitors have been developed with the aim of improved selectivity to mitigate some of these off-target effects.[1]
The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table summarizes the reported IC50 values for this compound and several novel JAK inhibitors against the four JAK isoforms. It is important to note that IC50 values can vary depending on the specific assay conditions.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Primary Target(s) |
| This compound | 3.3[7] | 2.8[7] | >400[1] | 19[2] | JAK1, JAK2 |
| Fedratinib | 35[2] | 3[1] | >10,000[2] | 35[2] | JAK2 |
| Pacritinib | 23[2] | 22[2] | 1,280[2] | 50[2] | JAK2 |
| Momelotinib | 160[2] | 92[2] | 2,200[2] | 1,500[2] | JAK1, JAK2 |
| Jaktinib | 21.6 | 13.9 | 1060 | 1850 | JAK1, JAK2 |
| Itacitinib | 4.1[2] | 20[2] | >20,000[2] | 110[2] | JAK1 |
Clinical Efficacy in Myelofibrosis
The primary endpoints in pivotal clinical trials for JAK inhibitors in myelofibrosis are typically spleen volume reduction (SVR) of ≥35% and a ≥50% reduction in total symptom score (TSS).[8] The following table summarizes the key efficacy data from the major Phase 3 trials for this compound and the newer approved JAK inhibitors.
| Trial (Inhibitor) | Patient Population | Primary Endpoint | Inhibitor Arm | Control Arm | Reference |
| COMFORT-I (this compound) | JAKi-naïve | ≥35% SVR at 24 weeks | 41.9% | 0.7% (Placebo) | [9] |
| COMFORT-II (this compound) | JAKi-naïve | ≥35% SVR at 48 weeks | 28.5% | 0% (Best Available Therapy) | [9] |
| JAKARTA (Fedratinib) | JAKi-naïve | ≥35% SVR at 24 weeks | 36% (400mg) | 1% (Placebo) | [9] |
| PERSIST-2 (Pacritinib) | Platelets <100 x 10⁹/L | ≥35% SVR at 24 weeks | 29% | 3% (Best Available Therapy) | [10] |
| SIMPLIFY-1 (Momelotinib) | JAKi-naïve | ≥35% SVR at 24 weeks (non-inferiority) | 26.5% | 29% (this compound) | [11] |
| MOMENTUM (Momelotinib) | Symptomatic & Anemic, previously treated with JAKi | ≥50% TSS reduction at 24 weeks | 25% | 9% (Danazol) | [10] |
Safety and Tolerability
The safety profiles of JAK inhibitors are a key consideration in their clinical use. Hematological adverse events are common, particularly with less selective inhibitors.
| Inhibitor | Common Grade ≥3 Hematologic Adverse Events | Common Non-Hematologic Adverse Events | Key Considerations |
| This compound | Anemia, Thrombocytopenia[12] | Bruising, Dizziness, Headache | Dose-dependent cytopenias |
| Fedratinib | Anemia, Thrombocytopenia | Diarrhea, Nausea, Vomiting[12] | Risk of Wernicke's encephalopathy |
| Pacritinib | Thrombocytopenia, Anemia | Diarrhea, Nausea | Approved for patients with severe thrombocytopenia[10] |
| Momelotinib | Thrombocytopenia | Peripheral neuropathy, Diarrhea, Nausea[11] | May improve anemia and reduce transfusion dependence[11] |
Novel JAK Inhibitors in Development
The pipeline for novel JAK inhibitors remains robust, with several promising agents in various stages of clinical development.[13] These next-generation inhibitors often feature improved selectivity or novel mechanisms of action, such as targeting different conformations of the JAK kinase.
-
Type II JAK2 Inhibitors: Compounds like AJ1-11095 are designed to bind to the inactive (Type II) conformation of the JAK2 kinase.[14] Preclinical data suggest this approach may lead to improved efficacy and disease-modifying effects, including the potential to reverse bone marrow fibrosis.[14] A Phase 1 trial for AJ1-11095 is currently enrolling patients with myelofibrosis who have not responded to or have discontinued treatment with a Type I inhibitor.[14]
-
Selective JAK1 Inhibitors: Agents such as Itacitinib demonstrate high selectivity for JAK1 over other JAK family members.[2] This selectivity may translate to a more favorable safety profile with less myelosuppression.
Experimental Protocols
Objective comparison of JAK inhibitors relies on standardized in vitro and cell-based assays. Below are overviews of common experimental protocols.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified JAK enzyme to determine its IC50 value.
Methodology:
-
Reagent Preparation: Purified, recombinant JAK enzymes, a specific peptide substrate, and ATP are prepared in an appropriate assay buffer. The test inhibitor is serially diluted.
-
Incubation: The JAK enzyme is pre-incubated with the various concentrations of the test inhibitor.
-
Reaction Initiation: The kinase reaction is started by the addition of ATP and the peptide substrate.
-
Signal Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate or ADP produced is quantified. This can be done using various methods, including fluorescence resonance energy transfer (FRET) or luminescence-based assays like the ADP-Glo™ Kinase Assay.[15]
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
This assay assesses the effect of a JAK inhibitor on the proliferation of cancer cell lines that are dependent on JAK-STAT signaling for growth and survival.
Methodology:
-
Cell Seeding: A relevant cancer cell line (e.g., a human erythroleukemia cell line with a JAK2 mutation) is seeded into 96-well plates.[16]
-
Compound Treatment: The cells are treated with a range of concentrations of the JAK inhibitor.[16]
-
Incubation: The plates are incubated for a period of time (e.g., 72 hours) to allow for cell proliferation.[17]
-
Viability Assessment: A reagent that measures cell viability, such as a tetrazolium salt (e.g., WST-8 or MTT), is added to the wells. The absorbance, which is proportional to the number of viable cells, is measured using a plate reader.
-
Data Analysis: The percentage of proliferation inhibition is calculated for each inhibitor concentration, and the IC50 value is determined.
References
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparative phenotypic profiling of the JAK2 inhibitors this compound, fedratinib, momelotinib, and pacritinib reveals distinct mechanistic signatures | PLOS One [journals.plos.org]
- 5. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. Efficacy and tolerability of Janus kinase inhibitors in myelofibrosis: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. onclive.com [onclive.com]
- 10. SIMPLIFY-1: A Phase III Randomized Trial of Momelotinib Versus this compound in Janus Kinase Inhibitor–Naïve Patients With Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. JAK Inhibitors Clinical Trial Pipeline Experiences Momentum: DelveInsight Estimates a Diverse Pipeline Comprising 50+ Companies Working in the Domain [prnewswire.com]
- 13. targetedonc.com [targetedonc.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of JAK1, 2/STAT3 Signaling Induces Apoptosis, Cell Cycle Arrest, and Reduces Tumor Cell Invasion in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ruxolitinib: A Guide for Laboratory Professionals
The safe and compliant disposal of Ruxolitinib, a Janus kinase (JAK) inhibitor, is a critical component of laboratory safety and environmental responsibility. Adherence to proper disposal protocols is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides detailed procedures for researchers, scientists, and drug development professionals on how to manage and dispose of this compound waste.
I. This compound Waste Classification and Handling
This compound and materials contaminated with it should be handled as potentially hazardous chemical waste.[1][2] It is crucial to prevent its release into the environment as it is considered hazardous for water.[1]
Waste Identification and Segregation:
-
Unused or Expired this compound: Pure this compound, including expired or surplus stock, must be treated as chemical waste.
-
Contaminated Labware: All items that have come into direct contact with this compound, such as gloves, pipette tips, vials, and other containers, are to be considered contaminated waste and disposed of accordingly.[2]
-
Contaminated Sharps: Needles, syringes, or any other sharps contaminated with this compound require disposal in a designated sharps container.[2]
II. Step-by-Step Disposal Procedure
The disposal of this compound must comply with all applicable federal, state, and local environmental regulations.[3][4]
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including gloves, lab coat, and safety goggles.[3][4]
-
Waste Collection:
-
Collect all this compound waste in designated, clearly labeled, and sealed containers.[2]
-
The container label should prominently display "Hazardous Waste," the chemical name "this compound," and any other information mandated by your institution's Environmental Health and Safety (EHS) department.[2]
-
-
Storage:
-
Store waste containers in a secure, designated area.
-
Ensure the storage area is away from incompatible materials.[2]
-
-
Disposal Route:
-
Professional Disposal Service: The primary and recommended method of disposal is to engage a licensed hazardous material disposal company.[3][5]
-
Incineration: Some safety data sheets suggest that this compound may be burned in a chemical incinerator equipped with an afterburner and scrubber.[3] This should only be performed by a licensed facility.
-
Do Not Dispose in Standard Trash or Sewer: Under no circumstances should this compound be disposed of in household garbage or flushed down the toilet or drain.[1][6][7] This is to prevent contamination of water systems.
-
III. Disposal of Unused Medication in a Non-Laboratory Setting
For unused this compound tablets outside of a laboratory setting, the following guidance, primarily from the FDA and healthcare resources, should be followed:
-
Drug Take-Back Programs: The safest disposal method is through a drug take-back program.[7][8][9] These can often be found at local pharmacies or police stations.
-
Consult Healthcare Provider: Patients are advised to ask their oncology team about procedures for returning unused medication for proper disposal.[6]
-
Disposal in Household Trash (if no take-back option is available):
-
Remove the tablets from their original container.
-
Mix them with an unpalatable substance such as dirt, cat litter, or used coffee grounds.[7][8] This makes the medication less appealing to children and pets.
-
Place the mixture in a sealed container, such as a sealable plastic bag or an empty can.[7][9]
-
Dispose of the sealed container in the household trash.[7]
-
Scratch out all personal information on the prescription bottle to protect your privacy before disposing of the empty container.[7]
-
IV. Quantitative Data
No specific quantitative data regarding disposal limits or concentration thresholds for this compound is available in the provided search results. Disposal procedures are based on its chemical properties and potential hazards.
V. Experimental Protocols
Specific experimental protocols for the disposal of this compound are not detailed in publicly available literature. The standard procedure for pharmaceutical and chemical waste, as governed by regulatory bodies and outlined above, should be followed. Researchers must consult and adhere to their institution's specific protocols for chemical waste disposal.
VI. This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. documents.tocris.com [documents.tocris.com]
- 6. oncolink.org [oncolink.org]
- 7. oncolink.org [oncolink.org]
- 8. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 9. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
Essential Safety and Logistical Information for Handling Ruxolitinib
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent compounds like Ruxolitinib. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure and mitigate risks.
Hazard Identification and Risk Assessment
This compound is a potent Janus kinase (JAK) inhibitor. According to safety data sheets (SDS), the primary hazards associated with this compound include:
-
Reproductive Toxicity : Suspected of damaging fertility or the unborn child.[1]
-
Target Organ Toxicity : May cause damage to organs through prolonged or repeated exposure.[1]
-
Acute Oral Toxicity : The phosphate salt is classified as toxic if swallowed.[2]
While some safety data sheets classify this compound as not hazardous, the potential for reproductive and organ toxicity necessitates handling it as a potent compound. A thorough risk assessment should be conducted before any handling activities.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Disposable Respirator (e.g., N95) | Recommended for low-risk activities such as handling small quantities in a well-ventilated area. |
| Half or Full-Facepiece Respirator | Use with P100 particulate filters for higher-risk activities like weighing and aliquoting larger quantities. A proper fit test is mandatory. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be chemotherapy-rated. Change the outer glove immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Gown or Coveralls | A dedicated, disposable gown or coveralls made of a low-permeability fabric should be worn over personal clothing. |
| Lab Coat | A clean, buttoned lab coat may be sufficient for low-risk activities but a disposable gown is preferred. | |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for added protection. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting. |
Operational Plans: Step-by-Step Guidance
1. Preparation and Weighing:
-
Designated Area: All handling of this compound powder should be performed in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any airborne particles.
-
Decontamination: Before starting, decontaminate the work surface with an appropriate cleaning agent.
-
Weighing:
-
Use a balance with a draft shield.
-
Handle the compound gently to minimize dust generation.
-
Use a disposable weighing paper or boat.
-
After weighing, carefully transfer the compound to the receiving vessel.
-
Decontaminate the balance and surrounding surfaces immediately after use.
-
2. Solution Preparation:
-
When dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
Keep containers covered as much as possible.
-
If sonication is required, ensure the container is sealed to prevent aerosol generation.
3. Experimental Use:
-
Clearly label all solutions containing this compound.
-
When transferring solutions, use Luer-lock syringes and needles or other closed-system transfer devices to prevent leaks.
-
Conduct all experimental procedures within a fume hood or other ventilated enclosure.
Spill Management and Decontamination
Immediate and proper cleanup of spills is critical to prevent the spread of contamination.
Spill Kit Contents:
A dedicated spill kit for potent compounds should be readily available and include:
-
Appropriate PPE (as outlined in the table above)
-
Absorbent pads or pillows
-
Forceps for handling broken glass
-
Two pairs of chemotherapy-rated gloves
-
A disposable scoop and scraper
-
Hazardous waste disposal bags
-
Decontaminating solution (e.g., a high-pH detergent)
Spill Cleanup Procedure:
-
Alert and Isolate: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Put on the appropriate PPE from the spill kit.
-
Containment:
-
Liquids: Gently cover the spill with absorbent pads, working from the outside in.
-
Solids: Cover the spill with a damp cloth or absorbent pads to prevent the powder from becoming airborne.
-
-
Cleanup:
-
Use the scoop and scraper to collect the absorbed material or powder.
-
Place all contaminated materials into a hazardous waste bag.
-
-
Decontamination:
-
Clean the spill area thoroughly with a decontaminating solution, followed by a rinse with 70% ethanol or another appropriate solvent.
-
Wipe the area dry with clean absorbent pads.
-
Place all cleaning materials into the hazardous waste bag.
-
-
Dispose: Seal the hazardous waste bag and place it in the designated hazardous waste container.
-
Doff PPE: Remove PPE carefully to avoid self-contamination and dispose of it in the hazardous waste bag.
-
Wash Hands: Wash hands thoroughly with soap and water.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
Waste Segregation:
-
Solid Waste: Contaminated gloves, gowns, weighing papers, and other solid materials should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour this compound waste down the drain.
-
Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container for hazardous waste.
Disposal Procedure:
-
Collection: Collect all this compound waste in the appropriate, clearly labeled containers at the point of generation.
-
Storage: Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
While studies have explored the degradation of this compound under various conditions, there are no established protocols for the chemical inactivation of this compound waste in a standard laboratory setting. Therefore, all this compound waste should be disposed of as hazardous chemical waste.
Workflow for Handling this compound
Caption: A flowchart outlining the key steps for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
